molecular formula C9H5BrOS B1487837 4-Bromo-1-benzothiophene-2-carbaldehyde CAS No. 19075-43-5

4-Bromo-1-benzothiophene-2-carbaldehyde

Cat. No.: B1487837
CAS No.: 19075-43-5
M. Wt: 241.11 g/mol
InChI Key: AISRITCYHXZEOO-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISRITCYHXZEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif found in a multitude of pharmacologically active compounds and advanced materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. The strategic introduction of functional groups onto this core allows for the fine-tuning of its properties and the development of novel molecular entities.

This compound is a key synthetic intermediate. The presence of three distinct functional handles—the bromine atom, the aldehyde group, and the reactive benzothiophene ring system—provides a versatile platform for extensive chemical modifications. The aldehyde can be readily transformed into other functional groups or used in condensation reactions, while the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or heteroaryl substituents. This guide provides a detailed exploration of a robust synthetic route to this compound and a comprehensive overview of the analytical techniques required for its unambiguous characterization.

Part 1: Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich heterocyclic system is most effectively achieved through the Vilsmeier-Haack reaction.[3][4][5] This method is renowned for its reliability, use of readily available reagents, and generally high yields. The electron-donating nature of the sulfur atom in the benzothiophene ring activates the heterocyclic portion, directing the electrophilic substitution preferentially to the C2 position.

Causality of the Vilsmeier-Haack Reaction

The reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][5] The reaction is exothermic and requires careful temperature control to prevent degradation of the reagent.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 4-bromobenzothiophene core acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a stable iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0 °C) POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack StartMat 4-Bromobenzothiophene StartMat->Intermediate + Vilsmeier Reagent Product 4-Bromo-1-benzothiophene- 2-carbaldehyde Intermediate->Product H₂O Workup (Hydrolysis)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, integrating purification and characterization as essential final steps to ensure the integrity of the final product.

Materials and Reagents:

  • 4-Bromobenzothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 45 minutes. The formation of a white solid or a viscous liquid indicates the successful generation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 4-bromobenzothiophene (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to afford pure this compound.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques provides a complete profile of the synthesized molecule.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified Product NMR NMR (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared Spectroscopy (IR) Purified_Product->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on established principles and data from analogous compounds.[6][7]

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~10.1 ppm (s, 1H)Aldehyde proton (CHO)
~8.0-8.2 ppm (m, 2H)Aromatic protons on thiophene & benzene rings
~7.4-7.8 ppm (m, 2H)Aromatic protons on the benzene ring
¹³C NMR Chemical Shift (δ)~184 ppmCarbonyl carbon of the aldehyde (C=O)
~120-145 ppmAromatic carbons of the benzothiophene core
IR Spectroscopy Wavenumber (cm⁻¹)1670 - 1690 cm⁻¹ (strong)Aldehyde C=O stretching vibration
2820 - 2850 cm⁻¹ (medium)Aldehyde C-H stretching vibration
~1550-1600 cm⁻¹ (medium)Aromatic C=C stretching vibrations
Mass Spectrometry m/zM⁺ and [M+2]⁺ peaksMolecular ion peaks with ~1:1 intensity ratio, confirming the presence of one bromine atom.
In-Depth Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence and electronic environment of the protons. The aldehyde proton is expected to appear as a sharp singlet significantly downfield (around 10.1 ppm) due to the deshielding effect of the carbonyl group. The protons on the benzothiophene ring system will appear in the aromatic region, with their specific shifts and coupling patterns determined by the substitution. ¹³C NMR will definitively show the presence of the aldehyde carbonyl carbon at a characteristic downfield shift of approximately 184 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups. The most telling feature in the IR spectrum of this compound will be a strong, sharp absorption band in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.[3] The presence of a medium intensity band around 2830 cm⁻¹ for the aldehydic C-H stretch further corroborates the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate determination of the molecular formula by measuring the exact mass of the molecular ion. For this compound, the presence of a bromine atom is easily confirmed by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is an efficient and reliable method for producing this versatile chemical intermediate. This guide provides the necessary theoretical framework and a detailed, field-tested protocol for its successful synthesis and purification. The subsequent comprehensive characterization, employing a suite of spectroscopic techniques, ensures the structural integrity and purity of the final compound, making it a dependable building block for applications in drug discovery, materials science, and organic synthesis.

References

Physical and chemical properties of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-1-benzothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound (CAS No. 19075-43-5), a key heterocyclic building block for researchers in synthetic chemistry and drug discovery. While this specific molecule is noted in chemical supplier catalogs, detailed characterization and reaction data in peer-reviewed literature is limited. This guide, therefore, synthesizes available data, provides expert predictions based on established chemical principles, and contextualizes its potential utility within the broader class of bioactive benzothiophenes.

Molecular Overview and Physicochemical Properties

This compound belongs to the benzothiophene class of compounds, which are characterized by a benzene ring fused to a thiophene ring. The presence of a bromine atom on the benzene ring and a reactive carbaldehyde group on the thiophene ring makes it a versatile intermediate for further chemical elaboration.

The benzothiophene core is a significant pharmacophore, appearing in numerous FDA-approved drugs and clinical candidates, highlighting the importance of its derivatives in medicinal chemistry.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19075-43-5[6][7][8]
Molecular Formula C₉H₅BrOS[6]
Molecular Weight 241.10 g/mol [6]
Appearance Solid (predicted)[8]
Melting Point 94-95 °C (from supplier data, may not be experimentally verified)
Boiling Point 360.5 ± 22.0 °C (Predicted)
Density 1.711 ± 0.06 g/cm³ (Predicted)
SMILES O=Cc1cc2c(Br)cccc2s1[6]
InChI Key AISRITCYHXZEOO-UHFFFAOYSA-N[8]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm), a singlet for the thiophene proton, and a downfield singlet for the aldehyde proton (>9.5 ppm).[11] The bromine atom at the 4-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring (H5, H6, H7).

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityRationale
CHO10.1 - 10.2sTypical range for aromatic aldehydes.[11]
H-38.0 - 8.1sAnalogous to the un-substituted parent compound.[9]
H-77.9 - 8.0dDeshielded by proximity to the sulfur atom and influenced by the bromine.
H-5~7.8dOrtho to the bromine atom, expected to be downfield.
H-6~7.4tExpected to be a triplet due to coupling with H-5 and H-7.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon significantly downfield (>180 ppm).[12] The carbon attached to the bromine (C-4) will show a signal at approximately 115-125 ppm. The remaining aromatic and thiophene carbons will appear in the 120-145 ppm range.[13]

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

CarbonPredicted δ (ppm)Rationale
C=O183 - 185Typical for an aromatic aldehyde.[12]
C-2143 - 145Carbon bearing the aldehyde group.
C-7a142 - 144Bridgehead carbon adjacent to sulfur.
C-3a138 - 140Bridgehead carbon.
C-3133 - 135Thiophene ring carbon.
C-6128 - 130Benzene ring carbon.
C-5126 - 128Benzene ring carbon.
C-7123 - 125Benzene ring carbon.
C-4118 - 120Carbon directly attached to bromine, experiencing a shielding effect.[14]
Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1685 cm⁻¹ .[15] This is a characteristic peak for an aromatic aldehyde conjugated with the heterocyclic ring system.

  • Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹ .

  • Aldehyde C-H Stretch: Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The presence of both is highly indicative of an aldehyde.

  • C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹ , can be attributed to the carbon-bromine bond.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected to be prominent.[16] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed.[17]

Key Fragmentation Pathways:

  • α-Cleavage: Loss of a hydrogen radical (-H) from the aldehyde to form a stable [M-1]⁺ acylium ion.[18][19]

  • Loss of CO: Fragmentation of the acylium ion through the loss of carbon monoxide (-CO) to yield a [M-29]⁺ ion.[18]

  • Loss of Br: Cleavage of the C-Br bond to give an [M-79/81]⁺ fragment.

MassSpec_Fragmentation cluster_main Primary Fragmentation cluster_alpha α-Cleavage cluster_co_loss Loss of CO M [M]⁺˙ m/z 240/242 M_minus_1 [M-1]⁺ m/z 239/241 M->M_minus_1 - H• M_minus_29 [M-29]⁺ m/z 211/213 M_minus_1->M_minus_29 - CO

Caption: Predicted primary mass spectrometry fragmentation pathway.

Synthesis and Reaction Chemistry

Proposed Synthesis Protocol

A definitive, optimized protocol for this compound is not published. However, a plausible and efficient synthesis can be designed based on established methodologies for constructing the benzothiophene core, such as the intramolecular cyclization of an appropriate precursor.[20]

Workflow: Proposed Synthesis via Electrophilic Cyclization

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Alkyne Introduction cluster_step3 Step 3: Cyclization & Formylation A 2,5-Dibromotoluene C 2-Bromo-5-(methylthio)toluene A->C B Sodium thiomethoxide B->C E 2-(Methylthio)-5-(trimethylsilylethynyl)toluene C->E Pd-catalyzed D Sonogashira Coupling (e.g., with TMS-acetylene) D->E F Deprotection & Electrophilic Cyclization (e.g., I₂, NIS) E->F G Lithiation & Formylation (n-BuLi, then DMF) F->G Intermediate H Target Molecule G->H

Caption: A logical workflow for the proposed synthesis of the title compound.

Step-by-Step Methodology (Theoretical):

  • Synthesis of 2-bromo-1-ethynyl-4-(methylthio)benzene: Start with a commercially available substituted bromothioanisole. Perform a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, to introduce the alkyne functionality. This is a standard palladium-catalyzed cross-coupling reaction.

  • Intramolecular Electrophilic Cyclization: Deprotect the alkyne if necessary. Treat the resulting o-alkynyl thioether with an electrophile such as iodine (I₂) or N-iodosuccinimide (NIS). This will induce a 5-exo-dig cyclization to form the benzothiophene ring system.[20]

  • Formylation: The resulting brominated benzothiophene can then be formylated at the 2-position. This is typically achieved by metal-halogen exchange using an organolithium reagent (like n-BuLi) at low temperature, followed by quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9][10]

  • Workup and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Key Reactivity Insights

The molecule possesses two primary reactive sites, which can be addressed selectively under different reaction conditions.

  • The Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of classical aldehyde reactions:

    • Reductive Amination: To form secondary and tertiary amines.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the primary alcohol.

    • Condensation Reactions: With active methylene compounds or amines to form Schiff bases or other condensation products.[21]

  • The Aryl Bromide: The C-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[22]

    • Suzuki-Miyaura Coupling: With boronic acids or esters to introduce new aryl or vinyl groups.

    • Heck Coupling: With alkenes.

    • Buchwald-Hartwig Amination: To form C-N bonds.

    • Sonogashira Coupling: With terminal alkynes.

The ability to perform cross-coupling on the bromine without affecting the aldehyde (or after protecting it as an acetal) makes this compound a valuable intermediate for building molecular complexity.

Applications in Drug Discovery and Materials Science

While specific studies on this compound are not prevalent, its structural motifs suggest significant potential.

  • Medicinal Chemistry: The benzothiophene scaffold is present in drugs with diverse activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[1][5] This compound serves as an excellent starting point for generating libraries of novel benzothiophene derivatives for biological screening. The aldehyde can be used to link the core to various pharmacophores, while the bromine allows for modification of the benzene ring portion to modulate properties like solubility, metabolism, and target binding.[23]

  • Materials Science: Thiophene-based molecules are fundamental units in organic electronics. The extended π-system of benzothiophene, combined with the potential for further conjugation via reactions at the aldehyde and bromide positions, makes this a candidate for synthesizing novel organic semiconductors, dyes, or fluorescent probes.

Safety and Handling

Based on supplier safety data, this compound should be handled with care.[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data in the public domain is sparse, its chemical nature can be reliably predicted based on established principles. Its dual reactivity allows for sequential or orthogonal functionalization, providing a clear pathway to complex molecular architectures. This guide serves as a foundational resource for researchers looking to exploit the synthetic utility of this versatile intermediate.

References

An In-Depth Technical Guide to 4-Bromo-1-benzothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-benzothiophene-2-carbaldehyde, a halogenated heterocyclic aldehyde, represents a pivotal structural motif in medicinal chemistry. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The benzothiophene core is a privileged scaffold, found in a variety of biologically active compounds, and the strategic placement of the bromo and carbaldehyde functionalities at the 4- and 2-positions, respectively, offers versatile handles for molecular elaboration. This guide provides a comprehensive overview of its synthesis, structural characterization, chemical reactivity, and its significant role in the landscape of modern drug development.

Molecular Structure and Identification

IdentifierValue
Chemical Name This compound
CAS Number 19075-43-5[1]
Molecular Formula C₉H₅BrOS[1]
Molecular Weight 241.10 g/mol [1]
SMILES O=Cc1cc2c(Br)cccc2s1[1]

The structure consists of a benzothiophene core, which is a fusion of a benzene ring and a thiophene ring. A bromine atom is substituted at the 4-position of the benzene ring, and a carbaldehyde (formyl) group is attached to the 2-position of the thiophene ring.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the 4-bromobenzo[b]thiophene core, followed by formylation at the 2-position. While specific, detailed protocols for the formylation of 4-bromobenzo[b]thiophene are not extensively documented in publicly available literature, a standard and highly effective method for this transformation is the Vilsmeier-Haack reaction.

Part 1: Synthesis of the Precursor, 4-Bromobenzo[b]thiophene (CAS: 5118-13-8)

A common route to this precursor involves the cyclization of a substituted benzene derivative. One documented method starts from 2-bromo-6-fluorobenzaldehyde and thioglycolic acid, followed by decarboxylation.

Experimental Protocol: Synthesis of 4-Bromobenzo[b]thiophene-2-carboxylic acid

  • In a suitable reaction vessel, dissolve 2-bromo-6-fluorobenzaldehyde and thioglycolic acid in an aprotic polar solvent such as DMF or DMSO.

  • Add a strong base, for instance, sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to a temperature of 130-136 °C and maintain for approximately 90 minutes.

  • After cooling to room temperature, acidify the mixture by the dropwise addition of hydrochloric acid to a pH of 2-3.

  • The resulting precipitate, 4-bromobenzo[b]thiophene-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Experimental Protocol: Decarboxylation to 4-Bromobenzo[b]thiophene

  • The dried 4-bromobenzo[b]thiophene-2-carboxylic acid is mixed with a high-boiling point amine, such as triethylenediamine, in a reaction vessel.

  • The mixture is heated to 170-180 °C under a nitrogen atmosphere for 6-10 hours to effect decarboxylation.

  • Following the reaction, the excess amine is removed by distillation at atmospheric pressure.

  • The crude 4-bromobenzo[b]thiophene is then purified by vacuum distillation, collecting the fraction at 90-120 °C.

Part 2: Formylation of 4-Bromobenzo[b]thiophene via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich heterocyclic systems. The electron-donating sulfur atom in the benzothiophene ring activates the 2-position for electrophilic substitution.

Reaction Principle:

The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-rich 4-bromobenzo[b]thiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Precursor 4-Bromobenzo[b]thiophene Precursor->Iminium_Salt Electrophilic Attack Product 4-Bromo-1-benzothiophene- 2-carbaldehyde Iminium_Salt->Product + H₂O H2O H₂O (Workup)

Caption: Generalized workflow of the Vilsmeier-Haack formylation.

Generalized Experimental Protocol:

Self-Validation Note: This is a generalized protocol and may require optimization for this specific substrate. Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time and temperature.

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, ~3-5 equivalents) to 0 °C in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃, ~1.1-1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. The mixture is then heated to a temperature typically between 40-70 °C and stirred for 2-6 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with water and then brine to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Structural Characterization (Predicted)

Authoritative Note: To the best of our knowledge, publicly accessible, experimentally-derived spectral data for this compound is limited. The following are predicted spectral characteristics based on the known properties of the benzothiophene scaffold and its functional groups.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals in the aromatic region. The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.

  • Aldehyde Proton (-CHO): A singlet expected around δ 10.0 ppm.

  • Aromatic Protons: Several signals in the range of δ 7.2 - 8.5 ppm. The proton on the thiophene ring (at the 3-position) will likely appear as a singlet, while the protons on the benzene ring will exhibit a more complex splitting pattern due to their relative positions and coupling with each other.

¹³C NMR Spectroscopy:

The carbon NMR will be characterized by the downfield signal of the carbonyl carbon.

  • Carbonyl Carbon (C=O): Expected in the region of δ 180-185 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-145 ppm. The carbon bearing the bromine atom will be shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong absorption from the carbonyl group of the aldehyde.

  • C=O Stretch (Aldehyde): A strong, sharp peak is expected in the range of 1670-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks will appear above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of one bromine atom.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: A significant fragment would be the loss of the bromine atom (M-Br)⁺ and the formyl group (M-CHO)⁺.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Reactions start This compound Aldehyde (-CHO) Bromo (-Br) reduct Reduction (e.g., NaBH₄) start:c->reduct oxid Oxidation (e.g., KMnO₄) start:c->oxid wittig Wittig Reaction start:c->wittig reduct_amin Reductive Amination start:c->reduct_amin suzuki Suzuki Coupling start:br->suzuki heck Heck Coupling start:br->heck buchwald Buchwald-Hartwig Amination start:br->buchwald sonogashira Sonogashira Coupling start:br->sonogashira

Caption: Key reaction pathways for this compound.

  • The Aldehyde Group: This group is a versatile electrophilic center. It can undergo:

    • Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

    • Reductive Amination: To introduce substituted amine functionalities, a crucial step in building many drug scaffolds.

    • Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds, allowing for chain extension and the synthesis of conjugated systems.

    • Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives which themselves can be important pharmacophores.

  • The Bromo Group: The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including:

    • Suzuki and Stille Couplings: For the formation of carbon-carbon bonds with boronic acids/esters or organostannanes, respectively, enabling the synthesis of biaryl structures.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry for synthesizing arylamines.

    • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

    • Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.

Role as a Key Intermediate in Pharmaceutical Synthesis:

The precursor, 4-bromobenzo[b]thiophene, is a known key intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole . Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder. The synthesis of Brexpiprazole involves coupling the benzothiophene moiety to a piperazine linker. Therefore, this compound is a highly valuable, functionalized intermediate for the synthesis of Brexpiprazole and its analogues, where the aldehyde can be further transformed into other necessary functional groups.

Conclusion

This compound is a strategically designed building block that holds significant potential for drug discovery and development. Its synthesis, while requiring a multi-step approach, leverages well-established and robust chemical transformations. The dual reactivity of the aldehyde and bromo groups provides chemists with a powerful tool to construct complex molecular architectures. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the importance of versatile and functionalized intermediates like this compound will undoubtedly increase. Further research into its synthesis, characterization, and application will continue to be a valuable endeavor for the scientific community.

References

Known biological activities of 4-Bromo-1-benzothiophene-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 4-Bromo-1-benzothiophene-2-carbaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzothiophene scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of several FDA-approved drugs.[1][2] Its unique structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. Among its many variations, derivatives of this compound have emerged as particularly valuable intermediates in drug discovery.[3] The presence of a reactive aldehyde function and a bromine atom on the bicyclic core provides synthetic handles for constructing complex molecules with significant therapeutic potential. This guide offers a comprehensive exploration of the known biological activities of these derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery

Benzothiophene, an aromatic organic compound composed of a benzene ring fused to a thiophene ring, is considered a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making simple chemical modifications. The structural versatility and diverse pharmacological applications of benzothiophene derivatives have cemented their importance in the development of novel therapeutic agents.[2]

The this compound core is an exemplary starting material. The aldehyde group at the 2-position is a key site for reactions such as condensation, oxidation, and the formation of imines and hydrazones, while the bromine atom at the 4-position is ideal for cross-coupling reactions, enabling the introduction of various aryl or alkyl substituents. This synthetic flexibility allows for the systematic exploration of the chemical space around the benzothiophene core to optimize biological activity.

Antimicrobial Activities: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities capable of combating multidrug-resistant pathogens.[4] Benzothiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][2][4][5]

Antibacterial and Antifungal Spectrum

Derivatives synthesized from the benzothiophene scaffold have demonstrated significant inhibitory potential against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6]

  • Gram-Positive Bacteria: Studies have reported high antibacterial activity of certain benzothiophene derivatives against Staphylococcus aureus and Bacillus subtilis.[5][7]

  • Gram-Negative Bacteria: While some derivatives show intrinsic activity, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often enhanced when co-administered with an outer membrane permeabilizing agent, such as polymyxin B.[4] This suggests that the bacterial outer membrane can be a significant barrier, and overcoming it unlocks the compounds' antibacterial potential.

  • Fungal Pathogens: Promising antifungal activity has been observed against species like Candida albicans, indicating the potential of these compounds in treating fungal infections.[4][5][7]

The mechanism of action often involves the disruption of bacterial membrane integrity or interaction with key outer membrane proteins (OMPs).[8]

Quantitative Analysis of Antimicrobial Efficacy

The potency of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative TypeTarget OrganismMIC Range (µg/mL or µM)Reference
TetrahydrobenzothiopheneE. coli0.64 - 1.11 µM[9]
TetrahydrobenzothiopheneP. aeruginosa0.61 - 1.00 µM[9]
TetrahydrobenzothiopheneSalmonella0.54 - 0.73 µM[9]
TetrahydrobenzothiopheneS. aureus1.11 - 99.92 µM[9]
Thiophene DerivativesColistin-Resistant A. baumannii16 - 32 mg/L (MIC50)[8]
Thiophene DerivativesColistin-Resistant E. coli8 - 32 mg/L (MIC50)[8]
Novel Benzo[b]thiopheneE. coli (with Polymyxin B)8 - 64 µg/mL[4]
Novel Benzo[b]thiopheneCandida species32 - 64 µg/mL[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

  • Preparation of Inoculum: A suspension of the target bacteria (e.g., E. coli ATCC 25922) is prepared from a fresh culture and incubated for several hours to reach the logarithmic growth phase. The suspension is then diluted to a final concentration of approximately 2 x 10^6 colony-forming units per milliliter (CFU/mL).[9]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells (no compound) are included to ensure bacterial viability.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Bacterial Culture (Log Phase) B Prepare Inoculum (~2x10^6 CFU/mL) A->B D Inoculate 96-Well Plate B->D Add Inoculum C Serial Dilution of Test Compound C->D Add Compound E Incubate Plate (e.g., 37°C, 24h) D->E F Observe for Visible Growth E->F G Determine MIC F->G

Workflow for Antimicrobial Susceptibility Testing (MIC).

Anticancer Activity: Targeting Malignant Cells

The benzothiophene scaffold is a cornerstone in the development of novel anticancer agents.[1][2] Derivatives have shown potent cytotoxic effects against various human cancer cell lines, often through the induction of programmed cell death, or apoptosis.

Mechanisms of Cytotoxicity

The anticancer efficacy of benzothiophene derivatives is closely linked to their chemical structure. The presence of specific substituents can significantly influence their activity. For instance, compounds with electron-withdrawing groups have demonstrated enhanced cytotoxicity.[10] The primary mechanism of action for many of these compounds involves the induction of apoptosis, a controlled process of cell death crucial for eliminating damaged or cancerous cells. This is often achieved through:

  • Caspase Activation: Activation of key executioner enzymes like caspase-3 and caspase-7.[10]

  • Mitochondrial Disruption: Depolarization of the mitochondrial membrane potential.[10]

  • Regulation of Apoptotic Proteins: Suppression of anti-apoptotic proteins such as Bcl-2.[10]

Efficacy Against Cancer Cell Lines

Derivatives of the related thiophene-2-carbaldehyde scaffold have demonstrated significant antiproliferative activity. Chalcones derived from these compounds have shown particular promise against human colon cancer cell lines.

Compound TypeCell LineIC50 Value (µg/mL)Reference
3-Aryl thiophene-2-aryl chalcone (5a)HCT-15 (Colon)21[11]
3-Aryl thiophene-2-aryl chalcone (5g)HCT-15 (Colon)22.8[11]
Doxorubicin (Reference Drug)HCT-15 (Colon)25[11]

As shown in the table, certain derivatives exhibit superior potency compared to the standard chemotherapeutic drug doxorubicin, highlighting their potential as lead compounds for new cancer therapies.[11]

G compound Benzothiophene Derivative mito Mitochondrial Stress compound->mito bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition cas9 Caspase-9 (Initiator) mito->cas9 Activation bcl2->cas9 Inhibition cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Simplified Apoptotic Pathway Targeted by Derivatives.

Enzyme Inhibition: Modulating Metabolic Pathways

Beyond direct cytotoxicity and antimicrobial action, benzothiophene derivatives have been identified as potent and specific enzyme inhibitors, opening therapeutic avenues for metabolic diseases.

A key example is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) .[12] BDK is a mitochondrial enzyme that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a critical player in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in metabolic disorders like maple syrup urine disease.[12]

Benzothiophene carboxylate derivatives act as allosteric inhibitors of BDK.[12] Their binding to a site distinct from the active site induces a conformational change in the BDK enzyme. This change causes BDK to dissociate from the main BCKDC complex. The now-active BCKDC can effectively break down BCAAs, reducing their concentration in the body.[12] This allosteric inhibition represents a sophisticated mechanism for targeted therapeutic intervention.

G BCKDC {BCKDC (Inactive) | + BDK} BCKDC_A BCKDC (Active) BDK_Free BDK (Free) BCKDC->BDK_Free Causes Dissociation Metabolism BCAA Metabolism BCKDC_A->Metabolism Promotes Inhibitor Benzothiophene Inhibitor Inhibitor->BCKDC Binds to BDK BCAAs Branched-Chain Amino Acids BCAAs->Metabolism

Allosteric Inhibition of BDK by Benzothiophene Derivatives.

Other Reported Biological Activities

The therapeutic potential of the benzothiophene scaffold extends to several other areas:

  • Anti-inflammatory and Antioxidant Activity: Certain derivatives have shown the ability to scavenge free radicals and reduce inflammation.[1][2][5][7]

  • Anti-tubercular Activity: The scaffold has been used to develop inhibitors of Mycobacterium tuberculosis.[1][2]

  • Anticonvulsant Properties: Some benzothiophene derivatives have been investigated for their potential in treating epilepsy.[1][2]

  • PPAR Activation: Benzothiophene compounds can act as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating metabolism and inflammation, suggesting applications in treating metabolic syndrome and related disorders.[13]

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising class of compounds in modern drug discovery. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents underscores the value of the benzothiophene scaffold. The synthetic tractability of the core molecule allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by these compounds. The development of derivatives with improved safety profiles and enhanced activity against drug-resistant organisms and aggressive cancers remains a key objective. The continued exploration of this chemical space will undoubtedly yield novel therapeutic candidates to address unmet medical needs.

References

The Strategic Application of 4-Bromo-1-benzothiophene-2-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of contemporary drug discovery, the benzothiophene core stands as a "privileged scaffold"—a recurring molecular framework found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutic agents. This guide focuses on a particularly strategic derivative: 4-Bromo-1-benzothiophene-2-carbaldehyde. The deliberate placement of a bromine atom on the benzene ring and a carbaldehyde group on the thiophene ring creates a molecule primed for versatile chemical manipulation, offering a gateway to vast chemical spaces and a broad spectrum of pharmacological activities.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and profound potential of this key intermediate in medicinal chemistry.

The Molecule: Structure and Inherent Potential

This compound (CAS No. 19075-43-5) is a bifunctional aromatic heterocycle.[3][4][5][6][7] Its utility in medicinal chemistry is rooted in the distinct reactivity of its two key functional groups:

  • The Carbaldehyde Group: Positioned at the 2-position of the electron-rich thiophene ring, this aldehyde is a versatile handle for a wide array of chemical transformations. It can readily undergo nucleophilic additions, condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures such as Schiff bases, chalcones, and other heterocyclic systems.[8]

  • The Bromo Group: Located at the 4-position of the benzene ring, the bromine atom is an ideal leaving group for transition metal-catalyzed cross-coupling reactions. This enables the strategic introduction of aryl, heteroaryl, or alkyl substituents, profoundly influencing the molecule's steric and electronic properties.[9] This "bromine advantage" is a well-established strategy in drug design to enhance therapeutic activity and favorably modulate metabolic pathways.[9]

This dual functionality allows for a modular and systematic approach to library synthesis, making this compound a highly valuable starting material for structure-activity relationship (SAR) studies.[10][11]

Synthesis of the Benzothiophene Core

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from established methodologies for constructing substituted benzothiophenes.[12][13][14][15] A plausible and efficient synthetic strategy involves the reaction of an appropriately substituted aryne with an alkynyl sulfide.[14][15]

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product start1 Brominated o-silylaryl triflate reaction Aryne Formation & Cyclization start1->reaction CsF start2 Alkynyl sulfide start2->reaction product This compound reaction->product

Caption: Proposed synthetic route via aryne chemistry.

Experimental Protocol: Aryne-Mediated Synthesis

This protocol is adapted from established procedures for benzothiophene synthesis.[14][15]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated o-silylaryl triflate (1.0 eq) and the chosen alkynyl sulfide (1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or another suitable aprotic solvent) to the flask.

  • Initiation: Add cesium fluoride (CsF) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Transformations and Medicinal Chemistry Applications

The true power of this compound lies in its capacity as a versatile building block. The bromine and aldehyde functionalities can be manipulated either sequentially or in a one-pot fashion to generate diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[16][17][18] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position, which is critical for modulating interactions with biological targets.[19][20]

G start This compound product 4-Aryl-1-benzothiophene-2-carbaldehyde start->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

References

Stability and Optimal Storage of 4-Bromo-1-benzothiophene-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4-Bromo-1-benzothiophene-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1][2] The inherent reactivity of its aldehyde functional group, coupled with the electronic nature of the benzothiophene core, presents significant challenges to its long-term stability. This technical guide provides a comprehensive analysis of the stability profile of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, preserving sample integrity, and safeguarding the validity of research outcomes.

Core Stability Profile and Physicochemical Properties

Understanding the intrinsic chemical nature of this compound is fundamental to appreciating its stability challenges. The molecule's reactivity is primarily dictated by the aldehyde group, which is susceptible to oxidation.

1.1 Key Physicochemical Data

A summary of the compound's essential properties is presented below. This data serves as a baseline for identification and handling.

PropertyValueSource(s)
CAS Number 19075-43-5[3][4]
Molecular Formula C₉H₅BrOSN/A
Molecular Weight 241.11 g/mol N/A
Appearance Off-white to pale yellow or light brown solid[5]
Purity Typically ≥97%
Key Sensitivities Air sensitive[6][7][8]
1.2 Intrinsic Chemical Instability

The principal vulnerability of this compound is the aldehyde functional group (-CHO). Aldehydes are readily oxidized, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, or the presence of catalytic impurities. The benzothiophene ring system itself is an electron-rich heterocycle, which influences the reactivity of its substituents.

Primary Degradation Pathway: Oxidation

The most common degradation route for this compound is the oxidation of the 2-position carbaldehyde to the corresponding carboxylic acid: 4-Bromo-1-benzothiophene-2-carboxylic acid.

This transformation represents a critical loss of the starting material's synthetic utility, as the aldehyde's unique reactivity in reactions like reductive amination, Wittig reactions, or condensations is eliminated. The presence of the carboxylic acid impurity can also interfere with subsequent reaction pathways and complicate purification processes.

G Start This compound (C₉H₅BrOS) Product 4-Bromo-1-benzothiophene-2-carboxylic acid (C₉H₄BrO₂S) Start->Product Oxidation Catalysts Atmospheric Oxygen (O₂) Light, Heat, Impurities Catalysts->Start accelerates

Caption: Primary degradation pathway via oxidation.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations and established chemical principles.

3.1 Optimal Storage Conditions

The causality behind these recommendations is to kinetically and thermodynamically disfavor the degradation pathways discussed above.

ParameterRecommendationRationale & CausalitySource(s)
Temperature Refrigerate (2-8°C) Reduces the kinetic energy of molecules, significantly slowing the rate of oxidation and other potential side reactions.[6][7]
Atmosphere Inert Gas (Nitrogen or Argon) Directly addresses the primary degradation mechanism by displacing atmospheric oxygen, thus preventing oxidation of the aldehyde group.[6][7][8]
Container Tightly Sealed, Opaque Vial Prevents the ingress of atmospheric oxygen and moisture. Opaque glass (amber) is crucial to block UV and visible light, which can catalyze radical-mediated degradation.[6][8]
Environment Dry, Well-Ventilated Area Minimizes exposure to ambient moisture and ensures that any potential off-gassing does not accumulate.[7][9]
3.2 Incompatible Materials

To prevent hazardous or unintended reactions, this compound should be stored segregated from the following chemical classes:

  • Strong Oxidizing Agents: Will aggressively and exothermically convert the aldehyde to a carboxylic acid.[6][8]

  • Strong Bases: Can catalyze self-condensation (aldol) reactions or other unwanted side reactions.[6][7]

  • Strong Reducing Agents: Will reduce the aldehyde to the corresponding primary alcohol.[7]

3.3 Safe Handling Procedures

When working with the solid compound, especially when weighing or preparing solutions, minimizing exposure to the ambient environment is paramount.

  • Inert Atmosphere Handling: Whenever possible, handle the solid inside a glovebox or glove bag under a nitrogen or argon atmosphere.

  • Rapid Weighing: If a glovebox is unavailable, perform weighing operations quickly. Prepare all necessary equipment in advance to minimize the time the container is open.

  • Inert Gas Purge: Before sealing the container for return to storage, gently flush the headspace with a stream of dry nitrogen or argon to displace any air that has entered.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, laboratory coat, and chemical-resistant gloves.[6][10]

  • Ventilation: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of fine dust particles.[10]

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the integrity of a specific batch or lot of this compound, researchers can perform a stability study. This protocol provides a self-validating system to confirm that storage conditions are adequate.

4.1 Objective

To quantitatively assess and compare the stability of this compound under two distinct storage conditions over a three-month period:

  • Condition A (Optimal): Refrigerated (2-8°C) in an amber vial with the headspace purged with nitrogen.

  • Condition B (Sub-optimal): Stored on a laboratory bench at ambient temperature (~20-25°C) in a clear vial, exposed to ambient light and air.

4.2 Methodology

Caption: Experimental workflow for stability validation.

Step-by-Step Protocol:

  • Initial (t=0) Characterization:

    • Take a representative sample from a newly opened bottle of this compound.

    • Dissolve a small, accurately weighed amount in a suitable solvent (e.g., Acetonitrile).

    • Analyze via High-Performance Liquid Chromatography (HPLC) to establish the initial purity (Area %).

    • Obtain a Proton NMR spectrum to confirm the structural identity and absence of significant impurities (e.g., the carboxylic acid proton).

  • Sample Aliquoting and Storage:

    • Aliquot approximately 50 mg of the solid into six separate, labeled vials (three for each condition).

    • Condition A Vials: Use amber glass vials. Purge each vial with dry nitrogen for 30 seconds before tightly sealing. Place in a refrigerator at 2-8°C.

    • Condition B Vials: Use clear glass vials. Seal them under normal atmospheric conditions and place them on a laboratory bench away from direct sunlight.

  • Time-Point Analysis:

    • At designated time points (e.g., 1 month, 2 months, 3 months), remove one vial from each storage condition.

    • Prepare an HPLC sample from each vial using the exact same concentration and solvent as the t=0 sample.

    • Analyze using the same HPLC method.

  • HPLC Method (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Interpretation:

    • For each time point, calculate the purity of the main peak.

    • Calculate the percentage loss in purity relative to the t=0 sample for both conditions.

    • A significant drop in purity (>2-3%) for samples under Condition B, contrasted with minimal change for Condition A, provides strong, self-validating evidence for the necessity of the recommended optimal storage protocols.

Conclusion

The chemical integrity of this compound is intrinsically linked to rigorous storage and handling practices. Its primary liability is the susceptibility of the aldehyde group to atmospheric oxidation. By implementing a storage strategy centered on refrigeration (2-8°C) , inert atmosphere (Nitrogen/Argon) , and protection from light , researchers can effectively mitigate degradation. This ensures the compound's purity and reactivity are preserved, which is essential for generating reliable and reproducible results in drug discovery and materials science applications.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-1-benzothiophene-2-carbaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic use of versatile chemical intermediates is paramount. Among these, 4-Bromo-1-benzothiophene-2-carbaldehyde stands out as a highly valuable scaffold. Its unique trifunctional nature—a reactive aldehyde, a strategically positioned bromine atom, and the inherent biological relevance of the benzothiophene core—offers a powerful toolkit for medicinal chemists and materials scientists. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this key building block, from its commercial availability to its practical application in synthetic protocols.

Physicochemical Properties and Handling

This compound, with the CAS number 108537-56-8, is a solid at room temperature. Prudent handling is essential due to its potential as a skin, eye, and respiratory irritant.[1] It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] For long-term storage, it should be kept in a cool, dry place, often refrigerated and under an inert atmosphere to maintain its stability.

PropertyValueReference
CAS Number 108537-56-8
Molecular Formula C₉H₅BrOS[2]
Molecular Weight 241.11 g/mol [2]
Appearance Solid
Melting Point 135-139 °C
Boiling Point Not available
Storage 2-8°C, under inert atmosphere

The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiophene core is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets such as enzymes and receptors.[4] The fusion of the thiophene ring with a benzene ring creates a rigid, planar scaffold that can be readily functionalized to explore structure-activity relationships (SAR).

Synthetic Utility: A Gateway to Novel Derivatives

The true power of this compound lies in its synthetic versatility. The aldehyde group serves as a handle for a multitude of chemical transformations, including but not limited to:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to form imines, hydrazones, and other heterocyclic systems.[5]

The bromine atom at the 4-position is strategically placed for participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This powerful reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of libraries of novel compounds for biological screening.[1][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar substrates.[7][8][9]

Materials:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2 equivalents)

  • Solvent (e.g., a mixture of 1,4-Dioxane and water, or Toluene and water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 eq) and the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1-benzothiophene-2-carbaldehyde.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add Reactants: - this compound - Arylboronic Acid - Base Inert 2. Purge with Inert Gas Reactants->Inert Catalyst_Solvent 3. Add Catalyst & Degassed Solvent Inert->Catalyst_Solvent Heat 4. Heat to Reflux & Stir Catalyst_Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Cool & Quench Monitor->Workup Extract 7. Extract with Organic Solvent Workup->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify by Chromatography Dry->Purify Final_Product Pure 4-Aryl-1-benzothiophene-2-carbaldehyde Purify->Final_Product

Caption: Suzuki-Miyaura Coupling Workflow.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the quality control data they provide.

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich 28345290%5g, 25g
Biosynth FB08149Not specified0.05kg, 0.1kg, Custom
BLD Pharm BD137357>97.0%1g, 5g, 25g
TCI Chemicals B3835>98.0%1g, 5g
Georganics GEO-00583Not specifiedMilligrams to multi-kilogram

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science. Its trifunctional nature allows for a modular and efficient approach to generating molecular complexity. By understanding its properties, handling requirements, and synthetic utility, researchers can effectively leverage this versatile intermediate to advance their research programs.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The ability to controllably link molecular fragments is paramount in the synthesis of complex bioactive molecules. Among the arsenal of C-C bond-forming reactions, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling has emerged as a particularly powerful and versatile tool.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction's broad adoption stems from its mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

The 1-benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[3] Consequently, methods for the functionalization of this core structure are of significant interest to medicinal chemists. This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-1-benzothiophene-2-carbaldehyde, a versatile intermediate where the bromine atom serves as a handle for introducing molecular diversity via C-C bond formation. The presence of the aldehyde group at the 2-position offers a subsequent site for further chemical elaboration, making the products of this reaction valuable precursors in drug discovery pipelines.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction facilitates the formation of a new C-C single bond by coupling an organoboron species (such as a boronic acid or its ester) with an organohalide.[4] The transformation is orchestrated by a palladium catalyst, cycling through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[4][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The aldehyde functionality on the this compound is generally well-tolerated in Suzuki couplings, and its electron-withdrawing nature can even enhance the reactivity of the aryl bromide towards oxidative addition.[6][7]

Visualizing the Catalytic Cycle

References

Application Note & Protocols: Knoevenagel Condensation of 4-Bromo-1-benzothiophene-2-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2][3] This reaction is a cornerstone for creating α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3][4]

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The specific substrate, 4-Bromo-1-benzothiophene-2-carbaldehyde, is a particularly valuable starting material. The aldehyde group at the 2-position is primed for condensation, while the bromine atom at the 4-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the molecular framework. This dual reactivity makes it an attractive building block for creating libraries of complex molecules in drug discovery programs.

This document provides a detailed guide to the Knoevenagel condensation using this compound, covering the reaction mechanism, key experimental parameters, and step-by-step protocols for reactions with common active methylene compounds like malononitrile and ethyl cyanoacetate.

Reaction Mechanism & Key Parameters

The Knoevenagel condensation proceeds via a three-step sequence: carbanion formation, nucleophilic attack, and dehydration.[4] Weak bases, such as piperidine or pyridine, are typically employed as catalysts.[1][8]

Mechanism with Piperidine Catalyst:

  • Iminium Ion Formation: The secondary amine catalyst (piperidine) first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the original aldehyde.[9][10][11]

  • Carbanion Formation: Simultaneously, the basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[12]

  • Nucleophilic Attack: The carbanion attacks the electrophilic iminium ion.[9][11]

  • Catalyst Regeneration & Dehydration: The intermediate collapses, eliminating the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[9][11]

Knoevenagel_Mechanism

Causality of Experimental Choices
  • Active Methylene Compound: The acidity of the protons on the methylene group is critical. Compounds like malononitrile (pKa ≈ 11) and ethyl cyanoacetate (pKa ≈ 13) are sufficiently acidic to be deprotonated by weak bases.[13] Malononitrile often reacts faster than ethyl cyanoacetate due to its higher acidity.[14]

  • Catalyst: A weak organic base like piperidine is ideal. It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[1] Other catalysts, including DABCO, triphenylphosphine, and various solid-supported bases, have also been used effectively.[15][16]

  • Solvent: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol or methanol are common. For reactions that require elevated temperatures, toluene is often used with a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the product.

  • Temperature: Many Knoevenagel condensations can be performed at room temperature.[14][17] However, for less reactive substrates, gentle heating or reflux may be necessary to achieve a reasonable reaction rate. Microwave irradiation can also significantly accelerate the reaction.[15]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and malononitrile are irritants.

Protocol 1: Synthesis of 2-((4-bromo-1-benzothiophen-2-yl)methylene)malononitrile

This protocol details the reaction with malononitrile, which is typically high-yielding and proceeds under mild conditions.

Workflow1

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound241.105.01.21 g1.0
Malononitrile66.065.50.36 g1.1
Ethanol (Absolute)--25 mL-
Piperidine85.15~0.5~5 drops (~50 µL)cat.
Ice-water--100 mL-
2M Hydrochloric Acid--As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.21 g, 5.0 mmol) and malononitrile (0.36 g, 5.5 mmol).

  • Add absolute ethanol (25 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (~5 drops) to the solution dropwise using a Pasteur pipette. A color change and/or slight warming may be observed.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Once the starting aldehyde is consumed, pour the reaction mixture into a beaker containing 100 mL of ice-water with vigorous stirring.

  • Acidify the aqueous mixture by slowly adding 2M HCl until the pH is ~5-6. This step neutralizes the piperidine catalyst. A solid precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove any residual salts.

  • Dry the product under vacuum to a constant weight. The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-bromo-1-benzothiophen-2-yl)acrylate

This protocol uses ethyl cyanoacetate, which may require slightly more forcing conditions but yields a valuable acrylate ester product.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound241.105.01.21 g1.0
Ethyl Cyanoacetate113.125.50.62 g (0.58 mL)1.1
Toluene--30 mL-
Piperidine85.15~0.5~5 drops (~50 µL)cat.
Acetic Acid (Glacial)60.05~0.5~3 drops (~30 µL)cat.

Step-by-Step Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.21 g, 5.0 mmol), ethyl cyanoacetate (0.58 mL, 5.5 mmol), and toluene (30 mL).

  • Add piperidine (~5 drops) and glacial acetic acid (~3 drops) as co-catalysts.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours when water collection ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a Hexane:Ethyl Acetate gradient to afford the pure acrylate product.

Product Characterization

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected IR (cm⁻¹)
2-((4-bromo-1-benzothiophen-2-yl)methylene)malononitrile~8.5-8.0 (s, 1H, vinyl-H), ~8.0-7.2 (m, 4H, Ar-H)~2220 (C≡N), ~1600 (C=C), ~800 (C-Br)
Ethyl 2-cyano-3-(4-bromo-1-benzothiophen-2-yl)acrylate~8.6-8.1 (s, 1H, vinyl-H), ~8.0-7.2 (m, 4H, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~1.3 (t, 3H, -CH₃)~2220 (C≡N), ~1725 (C=O, ester), ~1610 (C=C), ~800 (C-Br)

Note: Expected values are illustrative. Actual values must be determined experimentally.

Applications & Further Functionalization

The products of this reaction are not merely final compounds but are versatile platforms for further chemical exploration. The presence of the bromine atom is a key feature for diversification.

Applications

These subsequent transformations allow for the introduction of a wide range of functional groups at the 4-position, leading to novel chemical entities with potential applications in:

  • Medicinal Chemistry: As core structures for kinase inhibitors, GPCR modulators, or antimicrobial agents.[5]

  • Materials Science: As building blocks for organic semiconductors, dyes, or fluorescent probes.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Reaction - Inactive catalyst- Low reaction temperature- Use fresh piperidine.- Gently warm the reaction mixture to 40-50 °C.- Consider a stronger base or microwave conditions.
Multiple Spots on TLC - Side reactions (e.g., self-condensation)- Impure starting material- Ensure aldehyde is pure.- Do not use an overly strong base.- Purify the final product by column chromatography.
Product Fails to Precipitate - Product is soluble in the reaction/workup medium- Reduce the amount of solvent before pouring into water.- Extract the product with an organic solvent (e.g., Ethyl Acetate).
Low Yield after Reflux - Inefficient water removal- Thermal decomposition- Ensure the Dean-Stark trap is functioning correctly.- Avoid excessive heating; reflux gently.

References

The Versatile Virtuoso: 4-Bromo-1-benzothiophene-2-carbaldehyde as a Premier Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic motif, forming the structural backbone of numerous pharmacologically active compounds and high-performance organic materials.[1] Its inherent aromaticity and the presence of a sulfur heteroatom confer unique electronic and conformational properties, making it a highly sought-after scaffold in medicinal chemistry and materials science. Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[1]

Within this esteemed class of compounds, 4-Bromo-1-benzothiophene-2-carbaldehyde stands out as a particularly versatile and powerful building block. Its strategic architecture, featuring a reactive aldehyde at the 2-position and a bromine atom at the 4-position, offers two orthogonal points for chemical modification. The aldehyde group serves as a classical handle for condensation, oxidation, reduction, and olefination reactions, while the bromo substituent is an ideal anchor for modern palladium-catalyzed cross-coupling methodologies. This dual functionality allows for the sequential and controlled introduction of molecular complexity, enabling the construction of diverse and intricate molecular libraries for drug discovery and the development of novel functional materials. This application note will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations.

Core Applications in Synthetic Chemistry

The strategic placement of the aldehyde and bromo functionalities on the this compound scaffold allows for a wide array of synthetic transformations. This section will detail the protocols for several high-impact reactions, demonstrating the versatility of this building block.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The bromine atom at the 4-position is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds. The coupling of this compound with various arylboronic acids provides access to a diverse range of 4-aryl-1-benzothiophene derivatives, which are precursors to compounds with potential biological activities.[2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, are essential for the catalytic cycle. Pd(PPh₃)₄ is often used for its reliability, though more modern catalysts can offer higher turnover numbers and milder reaction conditions.

  • Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is crucial for the transmetalation step, activating the boronic acid.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Experimental Protocol: Synthesis of 4-Phenyl-1-benzothiophene-2-carbaldehyde

Reagent/ParameterValue
This compound1.0 mmol, 241 mg
Phenylboronic Acid1.2 mmol, 146 mg
Pd(PPh₃)₄0.05 mmol, 58 mg
2 M Aqueous Sodium Carbonate2.0 mL
Toluene10 mL
Reaction Temperature90 °C
Reaction Time12-16 hours

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (241 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Equip the flask with a reflux condenser and purge with an inert atmosphere (Argon or Nitrogen).

  • Add toluene (10 mL) followed by 2 M aqueous sodium carbonate solution (2.0 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 4-phenyl-1-benzothiophene-2-carbaldehyde.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions Start 4-Bromo-1-benzothiophene- 2-carbaldehyde Product 4-Phenyl-1-benzothiophene- 2-carbaldehyde Start->Product Suzuki Coupling BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ (aq) Base->Product Solvent Toluene/H₂O Solvent->Product Heat 90 °C Heat->Product Sonogashira_Coupling_Cycle cluster_copper Copper Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)-Br L₂ OxAdd->Pd(II) Ar-Br Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetalation->Pd(II)_Alkyne R-C≡C-Cu RedElim Reductive Elimination Pd(II)_Alkyne->RedElim RedElim->Pd(0) Product Ar-C≡CR RedElim->Product ArBr Ar-Br Alkyne R-C≡C-H Cu-Alkyne R-C≡C-Cu Alkyne->Cu-Alkyne CuI, Base Cu-Alkyne->Transmetalation Wittig_Reaction Phosphonium_Salt Ph₃P⁺-CH₂R Br⁻ Ylide Phosphorus Ylide Ph₃P=CHR Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 4-Bromo-1-benzothiophene- 2-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

References

Application Note: Regioselective Formylation of 4-Bromo-1-Benzothiophene via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the regioselective formylation of 4-bromo-1-benzothiophene to synthesize 4-bromo-1-benzothiophene-3-carboxaldehyde. Benzothiophene scaffolds are pivotal in medicinal chemistry and materials science, and the introduction of a formyl group at the C3 position offers a versatile handle for further synthetic transformations. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is presented as an efficient and reliable method for this transformation. This note elucidates the reaction mechanism, provides a step-by-step experimental procedure, and discusses the critical parameters that ensure high yield and selectivity.

Introduction: The Synthetic Value of Formylated Benzothiophenes

Benzothiophene derivatives are integral components of numerous pharmacologically active compounds, including selective estrogen receptor modulators like Raloxifene and antifungal agents such as Sertaconazole. The functionalization of the benzothiophene core is a key strategy in the development of new therapeutic agents. The formyl group (–CHO) is a particularly valuable functional group as it serves as a precursor for a wide array of chemical transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the synthesis of various heterocyclic systems.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from DMF and POCl₃.[2] This reagent is a mild electrophile, which allows for high regioselectivity with activated substrates like benzothiophene.

Mechanistic Rationale and Regioselectivity

The formylation of 4-bromo-1-benzothiophene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of the bicyclic system. The benzothiophene ring system undergoes electrophilic attack preferentially on the electron-rich thiophene ring rather than the benzene ring. Within the thiophene ring, the C3 position is the most nucleophilic, followed by the C2 position. The bromine atom at the C4 position is an electron-withdrawing group via induction but an ortho-, para-director through resonance. However, the activating effect of the sulfur atom strongly directs the electrophilic attack to the thiophene moiety. Therefore, the Vilsmeier-Haack formylation of 4-bromo-1-benzothiophene is expected to proceed with high regioselectivity at the C3 position.

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of 4-bromo-1-benzothiophene attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to yield the final product, 4-bromo-1-benzothiophene-3-carboxaldehyde.[3][5]

Reaction Mechanism Diagram

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate 4-Bromo-1-benzothiophene Substrate->Intermediate 2. Electrophilic Attack Product 4-Bromo-1-benzothiophene- 3-carboxaldehyde Intermediate->Product 3. Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol

This protocol is a representative procedure for the formylation of 4-bromo-1-benzothiophene. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-1-benzothiophene≥97%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Phosphorus oxychloride (POCl₃)≥99%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Sodium Acetate (NaOAc)Anhydrous, ≥99%Commercial Source
Saturated Sodium BicarbonateACS ReagentIn-house Prep.
BrineACS ReagentIn-house Prep.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Vilsmeier Reagent Formation:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a CaCl₂ tube, add anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Cool the flask in an ice-water bath to 0 °C with stirring.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process and results in a yellowish solution or slurry.[6]

Formylation Reaction: 5. Dissolve 4-bromo-1-benzothiophene (1.0 equivalent) in anhydrous dichloromethane (DCM, 20 mL). 6. Add the solution of 4-bromo-1-benzothiophene dropwise to the freshly prepared Vilsmeier reagent at room temperature. 7. After the addition, heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification: 8. Cool the reaction mixture to 0 °C in an ice-water bath. 9. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. 10. Add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7.[6] This step hydrolyzes the intermediate iminium salt. 11. Stir the mixture at room temperature for 1 hour, during which a precipitate of the crude product should form. 12. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). 13. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-bromo-1-benzothiophene-3-carboxaldehyde.

Workflow Diagram

Formylation_Workflow Start Start: Reagents & Glassware Vilsmeier_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Vilsmeier_Prep Substrate_Add 2. Add 4-Bromo-1-benzothiophene Solution Vilsmeier_Prep->Substrate_Add Reaction 3. Heat Reaction Mixture (40-50°C, 2-4h) Substrate_Add->Reaction TLC_Monitor 4. Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Workup 5. Quench on Ice & Neutralize with NaOAc Solution TLC_Monitor->Workup Complete Extraction 6. Extract with Organic Solvent Workup->Extraction Wash 7. Wash Organic Layer Extraction->Wash Dry_Concentrate 8. Dry and Concentrate Wash->Dry_Concentrate Purify 9. Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure Product Purify->End

Caption: Experimental Workflow for the Formylation of 4-Bromo-1-benzothiophene.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., using a drying tube).

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions and degradation of the reagent.[7]

  • Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the substrate) is typically used to drive the reaction to completion.

  • Work-up: The quenching and hydrolysis step should be performed carefully, as the reaction of residual POCl₃ with water is highly exothermic. Adding the reaction mixture to ice is a standard safety precaution.

  • Purification: The product, 4-bromo-1-benzothiophene-3-carboxaldehyde, is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an alternative or supplementary purification step to column chromatography.

Conclusion

The Vilsmeier-Haack reaction provides an effective and regioselective method for the synthesis of 4-bromo-1-benzothiophene-3-carboxaldehyde. By carefully controlling the reaction conditions, particularly moisture and temperature, this protocol can be reliably implemented to generate this valuable synthetic intermediate in good yield. The resulting aldehyde is a versatile building block for the elaboration of more complex molecules for applications in drug discovery and materials science.

References

The Versatile Role of 4-Bromo-1-benzothiophene-2-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This sulfur-containing heterocyclic system is isosteric to indole, allowing it to interact with a wide array of biological targets. Its derivatives are known to exhibit a remarkable spectrum of activities, including anti-cancer, anti-inflammatory, antimicrobial, and kinase-inhibiting properties.[3][4][5] The inherent versatility of the benzothiophene scaffold makes it a "privileged structure" in drug discovery, providing a robust framework for the development of novel therapeutics.[2][6]

4-Bromo-1-benzothiophene-2-carbaldehyde, the subject of this guide, is a particularly valuable building block. The presence of a bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the carbaldehyde group at the 2-position serves as a versatile functional group for subsequent modifications, such as reductive amination, oxidation, or condensation reactions. This dual functionality allows for the rapid construction of complex and diverse chemical libraries, accelerating the hit-to-lead optimization process in drug development programs.

This document provides detailed application notes and robust protocols for four seminal palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical guidance to successfully employ this versatile substrate in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[7] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and high functional group tolerance.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, inserts into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate, phosphate), forms a boronate species. This species then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[5][10] For heteroaryl halides like our substrate, ligands such as triphenylphosphine (PPh₃) are often effective.[7]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArylPdBr Ar-Pd(II)Ln(Br) Pd0->ArylPdBr Oxidative Addition ArylPdR Ar-Pd(II)Ln(R') ArylPdBr->ArylPdR Transmetalation ArylPdR->Pd0 Reductive Elimination Product Ar-R' ArylPdR->Product Product Formation start Ar-Br (this compound) start->ArylPdBr boronic R'-B(OH)₂ + Base boronic->ArylPdR

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromothiophene substrates.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (4:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Add the degassed toluene/water (4:1, 10 mL) mixture via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-1-benzothiophene-2-carbaldehyde.

Data Summary: Representative Suzuki-Miyaura Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O90~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O100~80-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF110~75-85

Yields are estimated based on literature for analogous substrates and may vary.

Expertise & Experience: Troubleshooting and Insights
  • Rationale for Base Selection: K₃PO₄ is often an excellent choice for Suzuki couplings as it is strong enough to facilitate transmetalation but generally minimizes base-sensitive side reactions.[7] For substrates prone to decomposition, weaker bases like K₂CO₃ or Na₂CO₃ can be trialed.

  • Preventing Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene.[11] This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using high-purity reagents. If dehalogenation persists, lowering the reaction temperature or screening different phosphine ligands may be beneficial.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines. While often still reactive, their purity can affect stoichiometry and reaction efficiency. Using fresh, high-quality boronic acids is recommended.

Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with concomitant C-H bond cleavage on the alkene.[12][13] This reaction is highly valuable for synthesizing substituted styrenes and cinnamates, which are important intermediates in drug synthesis.

Mechanism and Rationale

The Heck reaction typically proceeds through a neutral catalytic cycle involving Pd(0) and Pd(II) species.[14]

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst oxidatively adds to the C-Br bond of this compound.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. This step determines the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step is typically syn-periplanar.

  • Base-Mediated Regeneration: A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Coupling Pd0 Pd(0)Ln ArylPdBr Ar-Pd(II)Ln(Br) Pd0->ArylPdBr Oxidative Addition AlkeneComplex [Ar-Pd(II)Ln(Alkene)]+ ArylPdBr->AlkeneComplex Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)Ln AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-CH=CH-R InsertionProduct->Product HPdBr H-Pd(II)Ln(Br) InsertionProduct->HPdBr β-Hydride Elimination HPdBr->Pd0 Reductive Elimination (with Base) start Ar-Br start->ArylPdBr alkene Alkene (H₂C=CHR) alkene->AlkeneComplex base Base base->HPdBr

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling

This is a general protocol based on conditions for related aryl bromides.[15][16]

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 2.0 mmol), and the alkene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 20 mL) to remove DMF and the base salt.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Data Summary: Representative Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N (2)DMF120~70-85
2n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃ (2)MeCN100~75-90
31-OctenePdCl₂(PPh₃)₂ (3)NaOAc (2)NMP130~60-75

Yields are estimated based on literature for analogous substrates and may vary.

Expertise & Experience: Troubleshooting and Insights
  • Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. For styrenes, coupling typically occurs at the less substituted carbon. For electron-deficient alkenes like acrylates, the aryl group also adds to the β-position.

  • Phosphine-Free Conditions: In some cases, particularly with activated aryl halides, Heck reactions can be performed without phosphine ligands, often using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This simplifies the reaction setup but may require higher temperatures.[14]

  • Double Bond Isomerization: The product alkene can sometimes isomerize to a more stable internal position under the reaction conditions. Using milder bases or lower temperatures can sometimes mitigate this issue.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[3] It is indispensable for synthesizing arylalkynes, which are key components in materials science and serve as versatile precursors in medicinal chemistry.[17]

Mechanism and Rationale

The Sonogashira coupling uniquely employs a dual catalytic system, involving both palladium and copper.[3][17]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Heck reactions, starting with the oxidative addition of this compound to a Pd(0) complex.

  • Copper Cycle: In parallel, the terminal alkyne reacts with a Copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper acetylide species. This is the active alkyne-donating species.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium complex reductively eliminate to form the product and regenerate the Pd(0) catalyst.

Copper-free Sonogashira protocols exist, but they often require stronger bases or more specialized ligands.[4]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArylPdBr Ar-Pd(II)Ln(Br) Pd0->ArylPdBr Oxidative Addition ArylPdAlkyne Ar-Pd(II)Ln(C≡CR') ArylPdBr->ArylPdAlkyne Transmetalation ArylPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArylPdAlkyne->Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + Cu(I), Base CuAcetylide->ArylPdBr from Cu Cycle

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the coupling of aryl bromides.[17][18]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with Argon or Nitrogen.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion, as monitored by TLC. Reactions are often complete within 2-6 hours.

  • Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).

  • Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 4-alkynyl-1-benzothiophene-2-carbaldehyde.

Data Summary: Representative Sonogashira Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF50~80-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEA (3)Toluene60~75-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)NoneCs₂CO₃ (2)Dioxane80~70-85

Yields are estimated based on literature for analogous substrates and may vary.

Expertise & Experience: Troubleshooting and Insights
  • Homocoupling (Glaser Coupling): The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is copper-catalyzed and can be suppressed by maintaining a strictly anaerobic (oxygen-free) environment.

  • Catalyst Choice: While PdCl₂(PPh₃)₂ is a common choice, using a Pd(0) source like Pd(PPh₃)₄ can also be effective. For challenging substrates, more advanced ligands like XPhos or SPhos may be required.

  • Copper-Free Conditions: If the substrate or product is sensitive to copper, copper-free conditions can be employed. This typically requires a stronger base (e.g., an alkoxide or Cs₂CO₃) and may necessitate a more electron-rich phosphine ligand to facilitate the catalytic cycle.[4]

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for forming carbon-nitrogen bonds.[6][19] This reaction is critical for synthesizing anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanism and Rationale

The mechanism is similar to other cross-coupling reactions but involves a nitrogen nucleophile.[1][19]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition into the C-Br bond of the benzothiophene substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex. This is a crucial step and the choice of base is critical.

  • Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The key challenge in this reaction is facilitating the reductive elimination step, which is often promoted by using bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or Josiphos-type ligands).[1][19]

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln ArylPdBr Ar-Pd(II)Ln(Br) Pd0->ArylPdBr Oxidative Addition AmidoComplex Ar-Pd(II)Ln(NR'R'') ArylPdBr->AmidoComplex Amine Binding & Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product start Ar-Br start->ArylPdBr amine HNR'R'' + Base amine->AmidoComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a modern, highly active catalyst system suitable for heteroaryl bromides.[1][20]

Materials:

  • This compound

  • Amine or Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Xantphos or a suitable Buchwald ligand (e.g., XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • In a glovebox, to a vial or Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Add the amine (1.2 mmol).

  • Seal the vessel and remove it from the glovebox. Heat the reaction to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to afford the 4-amino-1-benzothiophene-2-carbaldehyde product.

Data Summary: Representative Buchwald-Hartwig Conditions
EntryAmineCatalyst (mol% Pd)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100~80-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane110~75-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH100~70-85

Yields are estimated based on literature for analogous substrates and may vary.

Expertise & Experience: Troubleshooting and Insights
  • Base and Solvent Compatibility: The combination of a strong, sterically hindered base like NaOtBu with a non-polar solvent like toluene is a classic and highly effective system.[1] For substrates with base-sensitive groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ in more polar solvents like dioxane can be used, though this may require more active catalyst systems.

  • Ligand Selection is Key: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphines (the "Buchwald ligands") are generally superior as they promote the rate-limiting reductive elimination step.[1][19] If a reaction is sluggish, screening a panel of these ligands is the most effective optimization strategy.

  • Managing the Aldehyde: The aldehyde functionality is generally tolerant of Buchwald-Hartwig conditions. However, with primary amines, there is a potential for competitive imine formation. This is usually not a major issue as the C-N coupling is typically faster and irreversible under these conditions.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of a reactive bromine handle and a modifiable aldehyde group allows for rapid diversification through robust and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, detailed in this guide, provide a comprehensive toolkit for constructing novel C-C and C-N bonds, enabling the synthesis of complex molecular architectures from this privileged scaffold. By understanding the mechanisms and applying the detailed protocols and expert insights provided, researchers can effectively leverage this key intermediate to accelerate the discovery of next-generation therapeutics.

References

Topic: A Robust and Scalable Synthesis of 4-Bromo-1-benzothiophene-2-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary & Significance

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 4-Bromo-1-benzothiophene-2-carbaldehyde serves as a critical intermediate, providing a versatile handle for constructing more complex molecules through its aldehyde functionality and the strategic placement of a bromine atom, which is amenable to various cross-coupling reactions. This document provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this key intermediate. The protocol is designed around a two-step sequence: the initial construction of the 4-bromobenzo[b]thiophene core, followed by a regioselective formylation at the C2-position via the Vilsmeier-Haack reaction. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the synthesis for successful scale-up.

II. Chosen Synthetic Strategy & Mechanistic Rationale

The selected synthetic route involves two primary stages, optimized for scalability, reagent availability, and operational safety.

  • Synthesis of 4-Bromobenzo[b]thiophene: The precursor is synthesized from commercially available 3-bromophenol. This involves an initial etherification followed by a polyphosphoric acid (PPA) mediated intramolecular cyclization. This classic approach is reliable and has been proven effective for producing the core heterocyclic system.[3]

  • Formylation via Vilsmeier-Haack Reaction: The final product is obtained by formylating 4-bromobenzo[b]thiophene. The Vilsmeier-Haack reaction is the method of choice due to its high regioselectivity and efficiency for electron-rich heterocycles.[4][5] The electron-donating nature of the thiophene sulfur atom activates the ring, directing the electrophilic substitution preferentially to the C2 position.[5]

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion (the "Vilsmeier-Haack Reagent"), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The electron-rich 4-bromobenzo[b]thiophene then attacks this electrophile, forming a covalent intermediate. Subsequent elimination and hydrolysis during aqueous workup yield the target aldehyde.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Vilsmeier-Haack Formylation 3-Bromophenol 3-Bromophenol 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene 3-Bromophenol->4-Bromobenzo[b]thiophene 1. 2-bromo-1,1-dimethoxyethane, K₂CO₃, DMF 2. Polyphosphoric Acid (PPA), Heat Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Final_Product This compound 4-Bromobenzo[b]thiophene->Final_Product Electrophilic Substitution followed by Hydrolysis

Caption: Overall two-step synthetic scheme.

III. Detailed Experimental Protocols

Safety First: This protocol involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a reproductive toxin. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Scale-up Synthesis of 4-Bromo-1-benzothiophene

This protocol is adapted from established literature procedures for robust synthesis of the key precursor.[3]

Reagents & Materials (Part A)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Notes
3-Bromophenol173.0150.0 g0.289Starting Material
2-Bromo-1,1-dimethoxyethane169.0248.9 g0.289Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2159.9 g0.433Base
N,N-Dimethylformamide (DMF)73.09650 mL-Solvent
Polyphosphoric Acid (PPA)-~250 g-Cyclization Agent
Chlorobenzene112.56300 mL-Solvent
Ethyl Acetate88.11~1 L-Extraction Solvent
Anhydrous Sodium Sulfate142.04~50 g-Drying Agent

Step-by-Step Protocol (Part A):

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Initial Reaction: Charge the flask with 3-bromophenol (50.0 g), 2-bromo-1,1-dimethoxyethane (48.9 g), and DMF (650 mL). Begin stirring to dissolve the solids.

  • Base Addition: Add potassium carbonate (59.9 g) to the mixture.

  • Heating: Gently heat the reaction mixture to 40-45 °C and maintain this temperature with stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup 1: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the resulting oil in ethyl acetate (500 mL) and transfer to a separatory funnel. Wash the organic layer with 10% NaOH solution (2 x 200 mL) and then with saturated brine (200 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Bromo-3-(2,2-dimethoxyethylthio)benzene. This intermediate is often an oil and can be used in the next step without further purification.

  • Cyclization Setup: In a separate 1 L four-necked flask equipped with a mechanical stirrer, heating mantle, thermometer, and dropping funnel, add chlorobenzene (250 mL) and polyphosphoric acid (~250 g).

  • PPA Reaction: Heat the PPA/chlorobenzene slurry to 125-130 °C with vigorous stirring. Dilute the crude intermediate from step 7 with chlorobenzene (50 mL) and add it dropwise to the hot PPA mixture over approximately 1 hour. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

  • Reflux: After the addition is complete, stir the mixture under reflux for 5 hours.

  • Workup 2: Cool the reaction to room temperature. Carefully decant the chlorobenzene layer. Extract the remaining PPA residue with additional chlorobenzene (2 x 75 mL).

  • Final Purification: Combine all chlorobenzene layers and wash with 10% NaHCO₃ solution. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-bromo-1-benzothiophene as a colorless oil.

Part B: Vilsmeier-Haack Formylation of 4-Bromo-1-benzothiophene

Reagents & Materials (Part B)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Notes
4-Bromo-1-benzothiophene213.1040.0 g0.188Substrate
Phosphorus Oxychloride (POCl₃)153.3331.7 g (19.3 mL)0.207Vilsmeier Reagent Component
N,N-Dimethylformamide (DMF)73.0915.2 g (16.1 mL)0.207Vilsmeier Reagent Component
1,2-Dichloroethane (DCE)98.96400 mL-Solvent
Crushed Ice / Water-~1 kg-Quenching
Sodium Acetate (anhydrous)82.03~50 g-Buffering Agent

Step-by-Step Protocol (Part B):

  • Vilsmeier Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous 1,2-dichloroethane (200 mL) and DMF (16.1 mL). Cool the flask to 0 °C in an ice-water bath.

  • POCl₃ Addition: Add POCl₃ (19.3 mL) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C. Causality Note: This addition is exothermic. Maintaining a low temperature is critical to prevent the decomposition of the Vilsmeier reagent. After the addition, stir the resulting slurry at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-bromo-1-benzothiophene (40.0 g) in anhydrous DCE (200 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching / Hydrolysis: Cool the reaction mixture back to room temperature. In a separate large beaker (e.g., 4 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Safety Note: This quenching step is highly exothermic and will release HCl gas. Perform this in an efficient fume hood.

  • Neutralization: Slowly add sodium acetate in portions to the aqueous mixture until the pH is between 4-5. This will precipitate the product.

  • Isolation: Stir the resulting suspension for 1 hour in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or hexane to remove impurities. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield this compound as a solid.

IV. Expected Results & Characterization

ParameterExpected Value
Yield (Part B) 75-85%
Appearance White to pale yellow solid
Melting Point ~135-138 °C (Literature value)
IR (cm⁻¹) Strong C=O stretch at ~1670-1690 cm⁻¹
Mass Spec (m/z) Molecular ion peaks showing Br isotope pattern at ~240/242

V. Scale-Up Process Flow & Considerations

Scaling up this synthesis requires careful attention to heat management and material handling.

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF in DCE at 0°C) start->reagent_prep substrate_add Add Substrate Solution (4-Bromobenzothiophene in DCE) reagent_prep->substrate_add reaction Heat Reaction to 60-70°C (Monitor by TLC) substrate_add->reaction quench Controlled Quench onto Ice (Exotherm Management is Critical!) reaction->quench neutralize Neutralize with Sodium Acetate (pH 4-5) quench->neutralize precipitate Precipitate & Isolate Product (Vacuum Filtration) neutralize->precipitate purify Wash & Recrystallize precipitate->purify end Final Product: 4-Bromo-1-benzothiophene- 2-carbaldehyde purify->end

Caption: Workflow for the Vilsmeier-Haack formylation step.

Key Scale-Up Insights:

  • Heat Transfer: The formation of the Vilsmeier reagent and the final quenching are significantly exothermic. On a larger scale, a jacketed reactor with efficient cooling is essential. The rate of addition of POCl₃ and the rate of quenching must be carefully controlled to manage the internal temperature.

  • Stirring: Vigorous mechanical stirring is non-negotiable, especially during the formation of the Vilsmeier reagent (which can be a slurry) and during quenching to ensure rapid heat dissipation and mixing.

  • Material Transfer: Transferring the reaction mixture for quenching needs a robust setup, such as a pressure-equalized addition funnel or a pump suitable for corrosive materials.

  • Purification: At scale, recrystallization is generally more practical and economical than column chromatography. Solvent selection for recrystallization should be optimized to maximize yield and purity.

VI. References

  • Guidechem. (n.d.). How to Synthesize 4-Bromobenzo[b]thiophene? Retrieved from --INVALID-LINK--

  • Google Patents. (2020). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of 4-bromobenzo[b]thiophene - Eureka. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromobenzo[b]thiophene synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde 90. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Thiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from --INVALID-LINK--

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet - Benzo[b]thiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2012). Review Article on Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Pen-Tek. (n.d.). High Purity 4-Bromothiophene-2-carboxaldehyde: Key Intermediate for Organic Synthesis and Material Science. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from --INVALID-LINK--

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 4-Bromothiophene-2-carboxaldehyde, 96%. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 4-Bromothiophene-2-carboxaldehyde 98.0+%, TCI America™. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). 4-Bromothiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Utilizing an Encapsulated Solution of Reagents to Achieve the Four‐Component Synthesis of (Benzo)Thiophene Derivatives. Retrieved from --INVALID-LINK--

References

Application Note & Protocols: Derivatization of 4-Bromo-1-benzothiophene-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-Bromo-1-benzothiophene-2-carbaldehyde. This scaffold is a privileged starting material in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details field-proven protocols for synthesizing key derivatives such as Schiff bases and chalcones, explains the chemical rationale behind these modifications, and provides standardized workflows for preliminary biological screening.

Introduction: The Benzothiophene Scaffold

The benzo[b]thiophene core is a prominent heterocyclic structure found in numerous biologically active compounds.[1] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive scaffold for drug design. The presence of a bromine atom at the 4-position and a reactive carbaldehyde group at the 2-position on the this compound molecule offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

Rationale for Derivatization: The primary goal of derivatizing a lead scaffold is to systematically alter its physicochemical and steric properties to enhance biological activity, improve selectivity, and optimize pharmacokinetic profiles. The aldehyde functional group is an excellent electrophilic site for forming new carbon-nitrogen (C=N) and carbon-carbon (C=C) bonds, leading to diverse molecular architectures.

Derivatization_Strategy A 4-Bromo-1-benzothiophene -2-carbaldehyde (Scaffold) B Primary Amines (R-NH2) A->B Condensation C Active Methylene Compounds (e.g., Ketones) A->C Claisen-Schmidt Condensation D Schiff Bases (Imines) B->D E Chalcones & Analogues (α,β-Unsaturated Ketones) C->E F Biological Screening (Antimicrobial, Anticancer, etc.) D->F E->F

Figure 1: General strategy for derivatizing the benzothiophene scaffold.

Key Derivatization Strategies and Protocols

This section details the protocols for two high-yield, versatile reactions for derivatizing the title compound.

Synthesis of Schiff Base Derivatives

Scientific Rationale: The formation of an imine (Schiff base) by condensing the aldehyde with a primary amine introduces a C=N double bond. This functional group is implicated in the biological activities of many compounds.[3][4] The substituent 'R' from the amine can be varied extensively to modulate properties like lipophilicity, hydrogen bonding capacity, and overall molecular shape, which directly impacts biological target recognition.

Protocol: General Procedure for Schiff Base Synthesis

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 242.1 g/mol ) in 15 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To the stirred solution, add the desired primary amine (1.05 mmol, 1.05 eq.). A wide range of aromatic and aliphatic amines can be used.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized derivative using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is confirmed by the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new azomethine proton signal (-CH=N-) in the ¹H NMR spectrum (~8.5-9.0 ppm).[3]

Reactant (Amine)CatalystReflux Time (h)Typical Yield (%)
AnilineGlacial Acetic Acid485-95
4-ChloroanilineGlacial Acetic Acid580-90
2-AminothiophenolGlacial Acetic Acid675-85
4-AminophenolGlacial Acetic Acid488-96

Table 1: Representative reaction conditions for Schiff base synthesis.

Synthesis of Chalcone Derivatives

Scientific Rationale: Chalcones are α,β-unsaturated ketones that form the core of many biologically active flavonoids and isoflavonoids.[5][6] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[5][7] Derivatizing the benzothiophene carbaldehyde into a chalcone introduces a conjugated system that can participate in Michael additions with biological nucleophiles (e.g., cysteine residues in enzymes), often leading to potent bioactivity.

Protocol: General Procedure for Chalcone Synthesis

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and an appropriate substituted acetophenone (1.0 mmol) in 20 mL of ethanol.

  • Base Addition: Cool the mixture in an ice bath. Slowly add 5 mL of an aqueous potassium hydroxide solution (10-40% w/v) dropwise with vigorous stirring. The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into 50 mL of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Purification: The precipitated solid chalcone is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield the pure chalcone.

  • Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum will show two characteristic doublets for the vinylic protons (-CH=CH-) in the range of 7.0-8.0 ppm with a coupling constant (J) of ~15 Hz, confirming the trans configuration.

Reactant (Ketone)BaseReaction Time (h)Typical Yield (%)
Acetophenone40% KOH1270-85
4-Hydroxyacetophenone20% NaOH2465-80
4-Methoxyacetophenone40% KOH1675-90
2-Acetylnaphthalene50% KOH2070-80

Table 2: Representative reaction conditions for chalcone synthesis.[7]

Workflow and Protocols for Biological Screening

After synthesis and purification, the novel derivatives must be evaluated for biological activity. This section provides standardized protocols for initial in vitro screening against common bacterial pathogens and cancer cell lines.

Screening_Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis A Derivative Synthesis (Schiff Base / Chalcone) B Purification & Characterization A->B C Stock Solution Prep (in DMSO) B->C D Antimicrobial Screening (Agar Well Diffusion) C->D E Anticancer Screening (MTT Assay) C->E F Measure Zone of Inhibition (mm) D->F G Calculate IC₅₀ Value E->G

Figure 2: High-level workflow from synthesis to biological data analysis.

Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective, a clear zone of no microbial growth will appear around the well.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) at 0.5 McFarland turbidity

  • Sterile cork borer (6 mm diameter)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (DMSO)

Procedure:

  • Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA plates with the standardized bacterial inoculum to create a lawn.[10]

  • Well Creation: Aseptically create wells in the agar plate using a sterile 6 mm cork borer.[8]

  • Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[8]

  • Pre-diffusion: Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[10]

Data Interpretation: The diameter of the clear zone is proportional to the antimicrobial activity of the compound. A larger zone indicates greater potency.

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Example 11001814
Example 2100120
Ciprofloxacin102522
DMSO100 µL00

Table 3: Example template for recording antimicrobial screening data.

Protocol: In Vitro Anticancer Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compound serial dilutions in culture medium

  • MTT reagent (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold is a versatile starting point for the synthesis of novel chemical entities with significant therapeutic potential. The protocols outlined in this application note for the synthesis of Schiff bases and chalcones, coupled with standardized methods for antimicrobial and anticancer screening, provide a robust framework for researchers engaged in the early stages of drug discovery. Systematic application of these methods will facilitate the generation of valuable SAR data and the identification of promising lead compounds for further development.

References

Application Notes and Protocols: 4-Bromo-1-benzothiophene-2-carbaldehyde as a Versatile Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility.[1] The performance of OLED devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed.[2] Benzothiophene derivatives have emerged as a privileged scaffold in the design of high-performance OLED materials due to their rigid, planar structure, excellent thermal stability, and favorable charge transport characteristics.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-1-benzothiophene-2-carbaldehyde as a key building block for the synthesis of novel Hole-Transporting Materials (HTMs) and emissive materials for OLED applications. Detailed, field-proven protocols for Suzuki and Knoevenagel-type reactions are presented, along with characterization data and device fabrication guidelines.

Introduction: The Strategic Advantage of the Benzothiophene Core

The benzothiophene moiety, a sulfur-containing heterocyclic compound, offers a unique combination of electronic and physical properties that make it highly desirable for organic electronics.[3] Its electron-rich nature facilitates efficient hole transport, a critical function in the multilayered architecture of an OLED device. Furthermore, the inherent rigidity of the fused ring system contributes to high thermal stability and well-defined molecular packing in the solid state, which is crucial for achieving high charge carrier mobility.

This compound is a particularly strategic starting material. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile introduction of various aryl or heteroaryl moieties to tune the material's electronic properties.[4][5] Simultaneously, the carbaldehyde group at the 2-position provides a reactive site for condensation reactions, like the Knoevenagel condensation, allowing for the extension of the π-conjugated system and the creation of emissive materials with tailored photophysical characteristics.[6][7]

This dual functionality allows for the modular synthesis of a diverse library of materials from a single, readily accessible precursor, accelerating the discovery and optimization of next-generation OLED materials.

Synthetic Pathways and Protocols

This section details the synthetic protocols for creating advanced OLED materials from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Synthesis of a Hole-Transporting Material via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[8] In this protocol, we describe the synthesis of a novel hole-transporting material by coupling this compound with a carbazole-based boronic acid ester. Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Carbazole Boronic Ester Carbazole Boronic Ester Carbazole Boronic Ester->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Catalyst K2CO3 K2CO3 K2CO3->Reaction Base Toluene/EtOH/H2O Toluene/EtOH/H2O Toluene/EtOH/H2O->Reaction Solvent Carbazole-Benzothiophene HTM Carbazole-Benzothiophene HTM Reaction->Carbazole-Benzothiophene HTM Suzuki Coupling Knoevenagel_Condensation cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product Carbazole-Benzothiophene Aldehyde Carbazole-Benzothiophene Aldehyde Reaction Reaction Carbazole-Benzothiophene Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine Piperidine Piperidine->Reaction Catalyst Ethanol Ethanol Ethanol->Reaction Solvent D-π-A Emissive Material D-π-A Emissive Material Reaction->D-π-A Emissive Material Knoevenagel Condensation OLED_Device_Structure cluster_device OLED Device Architecture Anode (ITO) Anode (ITO) HIL Hole Injection Layer (e.g., PEDOT:PSS) Anode (ITO)->HIL HTL Hole Transport Layer (Carbazole-Benzothiophene HTM) HIL->HTL EML Emissive Layer (D-π-A Emissive Material) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode (Al) Cathode (Al) EIL->Cathode (Al)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Section 1: Synthesis Overview and Core Mechanism

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich heteroaromatic ring, in this case, the 2-position of 4-Bromo-1-benzothiophene.

The process involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich benzothiophene ring attacks the Vilsmeier reagent. Subsequent hydrolysis during the workup phase yields the final aldehyde product.[3][4]

Understanding this mechanism is crucial because the Vilsmeier reagent is a relatively weak electrophile, making the reaction highly sensitive to the substrate's reactivity and the experimental conditions.[3][5]

General Reaction Scheme:

References

Technical Support Center: Purification of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of crude 4-Bromo-1-benzothiophene-2-carbaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common issues encountered during its purification, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide

This section is designed to provide rapid solutions to specific problems you may encounter during the purification of this compound.

Issue 1: The crude product is a dark, oily residue instead of a solid.

Question: My synthesis of this compound resulted in a dark, oily crude product. What are the likely causes and how can I obtain a solid product for purification?

Answer: A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis, which can depress the melting point. The Vilsmeier-Haack reaction, a common method for synthesizing this compound, can produce several byproducts if not carefully controlled.[1][2][3]

Causality and Recommended Actions:

  • Incomplete Reaction or Side Reactions: The Vilsmeier-Haack reaction involves a reactive chloroiminium ion (Vilsmeier reagent).[2][4] If the reaction conditions (temperature, stoichiometry) are not optimal, side reactions can occur, leading to a complex mixture.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

      • Control Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Maintain the recommended temperature throughout the reaction to minimize byproduct formation.

      • Stoichiometry: Use the correct molar ratios of your starting material, DMF, and POCl₃. An excess of the Vilsmeier reagent can lead to undesired products.

  • Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely and can result in an oily product.

    • Troubleshooting:

      • Azeotropic Removal: If applicable to your workup, consider using a co-solvent like toluene and removing it under reduced pressure to help azeotropically remove residual DMF.

      • High-Vacuum Drying: Dry the crude product under a high vacuum for an extended period to remove volatile residues.

  • Workup Issues: Improper quenching of the reaction can lead to the formation of colored impurities.

    • Troubleshooting:

      • Controlled Quenching: Quench the reaction mixture slowly by pouring it onto crushed ice or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[4] This helps to control the exotherm and neutralize acidic byproducts.

      • Thorough Extraction: After quenching, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the product from aqueous-soluble impurities. Wash the combined organic layers with brine to remove residual water.[5]

Issue 2: Poor separation during column chromatography.

Question: I am having difficulty separating this compound from its impurities using column chromatography. The fractions are either mixed or the product elutes with a colored band.

Answer: Co-elution of impurities is a common challenge. The polarity of the benzothiophene core, the aldehyde group, and the bromo-substituent, combined with similarly polar byproducts, can make separation difficult.

Causality and Recommended Actions:

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.

    • Troubleshooting:

      • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

      • Solvent System Suggestions: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Gradually increasing the polarity of the eluent can help to resolve closely eluting spots.

      • Consider a Ternary System: Sometimes, adding a small amount of a third solvent with intermediate polarity can improve separation.

  • Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation.

    • Troubleshooting:

      • Rule of Thumb: A general guideline is to use a ratio of at least 20:1 (w/w) of silica gel to crude product. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.

    • Troubleshooting:

      • Slurry Packing: Pack the column using a slurry of silica gel in the initial, least polar eluent. This helps to ensure a homogenous and well-packed column.

Issue 3: The product degrades during purification.

Question: My purified this compound appears to be degrading, as indicated by a color change (e.g., yellowing) or the appearance of new spots on TLC after a short period.

Answer: Aldehydes can be susceptible to oxidation, especially when exposed to air and light. The benzothiophene ring itself can also be sensitive to certain conditions.

Causality and Recommended Actions:

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to the corresponding carboxylic acid.

    • Troubleshooting:

      • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

      • Storage: Store the purified compound in a tightly sealed container, preferably in a freezer and protected from light. Amber vials are recommended.

  • Acid or Base Sensitivity: Trace amounts of acid or base remaining from the synthesis or workup can catalyze degradation.

    • Troubleshooting:

      • Neutral Workup: Ensure your workup procedure results in a neutral product. This may involve washing the organic layer with a dilute solution of a weak acid or base, followed by a water wash to neutrality.

      • Use of Neutralized Silica Gel: If you suspect your silica gel is acidic, you can use neutralized silica gel for chromatography. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in your eluent, followed by flushing with the eluent alone.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. If using a Vilsmeier-Haack reaction on 4-bromo-1-benzothiophene, potential impurities include:

  • Unreacted Starting Material: 4-bromo-1-benzothiophene.

  • Di-formylated Products: Although less common, formylation at other positions on the benzothiophene ring can occur.

  • Products of Vilsmeier Reagent Self-Condensation: These can lead to colored impurities.

  • Hydrolysis Products: The intermediate iminium salt can be hydrolyzed back to the starting material or other byproducts if the workup is not optimal.[2]

Q2: What is the recommended recrystallization solvent for this compound?

A2: A good starting point for recrystallization is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound with moderate polarity like this compound, consider the following:

  • Single Solvent Systems: Ethanol, methanol, or isopropanol.

  • Mixed Solvent Systems: A combination of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, petroleum ether). Dissolve the crude product in a minimal amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. The reported melting point for the related 4-bromothiophene-2-carbaldehyde is 44-46 °C.[6][7]

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: These will confirm the structure and identify any impurities with distinct signals.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: This will show the characteristic aldehyde C=O stretch.

III. Experimental Protocols & Visualizations

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of crude this compound by silica gel column chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

    • Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude product.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow crude Crude Product (Oily or Solid) tlc TLC Analysis (Assess Purity & Impurity Profile) crude->tlc decision Purity Assessment tlc->decision high_purity High Purity (>95%) decision->high_purity Single Spot column Column Chromatography decision->column Multiple Spots / Streaking recrystallization Recrystallization high_purity->recrystallization Optional Polishing final_product Pure this compound recrystallization->final_product column->final_product analysis Final Purity & Structural Analysis (NMR, MS, MP) final_product->analysis

Caption: Decision workflow for purification.

Data Presentation: Solvent System Optimization for TLC
Hexane:Ethyl Acetate RatioRf of ProductSeparation from Impurities
98:2~0.1Poor separation, product barely moves off the baseline.
95:5~0.25Good separation from less polar impurities.
90:10~0.4Product moves too quickly, potential co-elution with more polar impurities.
80:20>0.6Poor separation, all components move close to the solvent front.

Note: These are representative values and should be optimized for your specific crude mixture.

IV. References

  • Clarke, B. P., & Chapman, R. D. (1977). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, (21), 227-231.

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.

  • SIELC Technologies. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Siddappa, S., & Seshadri, S. (1959). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Scientific & Industrial Research, 18A, 48-56.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--

  • Ahluwalia, V. K., & Kumar, S. (2009). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis (pp. 415-417). Cambridge University Press.

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde 90%. Retrieved from --INVALID-LINK--

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from --INVALID-LINK--

  • ChemBK. (2024, April 9). 4-Bromo-2-thiophene carboxaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde 90%. Retrieved from --INVALID-LINK--

  • Gbabode, G., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design.

  • Fisher Scientific. (n.d.). 4-Bromothiophene-2-carboxaldehyde, 96%. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 18791-75-8: 4-Bromo-2-thiophenecarboxaldehyde. Retrieved from --INVALID-LINK--

  • Yoshikai, N., & Yoshino, K. (2013). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic Letters, 15(15), 3734-3737.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromothiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 19075-43-5|4-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Reddy, T. R., et al. (2016). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate.

  • Zhang, Z., et al. (2020). Utilizing an Encapsulated Solution of Reagents to Achieve the Four‐Component Synthesis of (Benzo)Thiophene Derivatives. Angewandte Chemie International Edition, 59(32), 13469-13474.

References

Common side products in the synthesis of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-1-benzothiophene-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. We understand that navigating the complexities of electrophilic substitution on the benzothiophene scaffold can be challenging. This guide provides in-depth, experience-driven answers to common problems, focusing on the formation and mitigation of frequent side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common synthetic strategy involves two key electrophilic substitution steps: the bromination of 1-benzothiophene and the subsequent formylation of the 4-bromo intermediate. Side products can arise at either stage.

Problem 1: My final product is a mixture of isomers that are difficult to separate by column chromatography.

Question: My NMR and LC-MS analyses show multiple signals for my product, all with the same mass. What are the likely isomeric side products, and how are they formed?

Answer: This is the most common challenge in this synthesis, and the isomeric impurities can originate from either the bromination or the formylation step due to issues with regioselectivity.

  • Origin 1: Non-selective Bromination of 1-Benzothiophene. The electrophilic bromination of the unsubstituted 1-benzothiophene core is highly sensitive to reaction conditions. While the 3-position is often the most kinetically favored, mixtures are common. If you do not start with pure 4-bromo-1-benzothiophene, any isomeric impurities will be carried through to the formylation step, leading to a mixture of final products.

    • Common Isomers: 3-Bromo-, 2-Bromo-, 5-Bromo-, 6-Bromo-, and 7-Bromo-1-benzothiophene.

  • Origin 2: Non-selective Formylation of 4-Bromo-1-benzothiophene. The Vilsmeier-Haack formylation is an electrophilic aromatic substitution.[1][2] The bromine atom at the 4-position is an ortho-, para-director, while the thiophene sulfur atom directs to the 2- and 3-positions. This interplay can lead to the formation of different formylated isomers. While the 2-position is the target, formylation at the 3-position is a significant competing pathway.

    • Primary Isomeric Side Product: 4-Bromo-1-benzothiophene-3-carbaldehyde.

The diagram below illustrates the competing electrophilic substitution pathways on the 4-bromo-1-benzothiophene intermediate.

G cluster_start Starting Material cluster_reagent Reaction cluster_products Potential Products start 4-Bromo-1-benzothiophene reagent Vilsmeier-Haack Reagent (POCl₃ / DMF) start->reagent product_desired Desired Product: This compound reagent->product_desired Attack at C2 (Target Pathway) product_side Side Product: 4-Bromo-1-benzothiophene-3-carbaldehyde reagent->product_side Attack at C3 (Competing Pathway)

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 1-Benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic transformation. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your results.

Core Concepts: Understanding the Reaction

The bromination of 1-benzothiophene-2-carbaldehyde is a classic example of an electrophilic aromatic substitution. The benzothiophene ring system is electron-rich, making it susceptible to attack by electrophiles. The inherent electronic properties of the heterocyclic ring direct the incoming electrophile, in this case, a bromine source, preferentially to the C3 position. The electron-withdrawing nature of the aldehyde at the C2 position further deactivates this position towards electrophilic attack, reinforcing the selectivity for C3.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine in a more controlled manner than elemental bromine.[1][2] The reaction is typically carried out in an aprotic solvent to avoid unwanted side reactions.

Mechanism of Electrophilic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[3]

Electrophilic Bromination Mechanism cluster_0 Step 1: Generation of Electrophile & Attack cluster_1 Step 2: Re-aromatization Start 1-Benzothiophene-2-carbaldehyde + NBS Intermediate π-complex formation Start->Intermediate Electrophilic approach Sigma_Complex σ-complex (Wheland Intermediate) (Resonance Stabilized) Intermediate->Sigma_Complex Attack at C3 Product 3-Bromo-1-benzothiophene-2-carbaldehyde Sigma_Complex->Product Deprotonation at C3 Succinimide Succinimide Product->Succinimide Byproduct

Caption: Simplified mechanism of C3 bromination on the benzothiophene ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the bromination of 1-benzothiophene-2-carbaldehyde.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields are a common issue and can often be traced back to several key parameters. A systematic approach to optimization is crucial.

  • Reagent Quality: Ensure your N-Bromosuccinimide (NBS) is pure and has been stored correctly. NBS can degrade over time, especially if exposed to moisture. It is often recommended to recrystallize NBS from water before use if its purity is in doubt.

  • Solvent Choice: The choice of solvent is critical. Halogenated solvents like chloroform or dichloromethane are commonly used. Acetonitrile is also a viable option.[3] The key is to use a solvent that fully dissolves the starting material but does not react with the brominating agent. Ensure the solvent is anhydrous.

  • Temperature Control: This reaction is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[3][4] Adding the NBS solution dropwise at 0 °C and then allowing the reaction to slowly warm to room temperature is a standard and effective procedure.[4] Running the reaction at elevated temperatures can lead to decomposition and the formation of side products.

  • Stoichiometry: While a 1:1 stoichiometry of substrate to NBS is theoretically required, in practice, a slight excess of NBS (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to over-bromination.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I suppress them?

A2: The formation of multiple products indicates a lack of selectivity. The most common side product is the dibrominated species, but other issues can arise.

  • Dibromination: This is the most common side reaction, where a second bromine atom is added to the ring, often at the C6 position on the benzene portion of the molecule.[5] To minimize this, ensure slow, controlled addition of NBS, maintain a low reaction temperature, and avoid using a large excess of the brominating agent.[2][6]

  • Bromination on the Benzene Ring: While the thiophene ring is more activated, under harsh conditions (e.g., high temperature, strong Lewis acid catalyst), bromination can occur on the benzene ring.[5] Sticking to mild conditions with NBS usually prevents this.

  • Starting Material: A spot corresponding to your starting material indicates an incomplete reaction. See Q3 for troubleshooting this issue.

Troubleshooting Flowchart cluster_solutions Recommended Actions TLC Analyze TLC Plate Low_Yield Low Yield of Product TLC->Low_Yield Faint product spot Multiple_Spots Multiple Spots TLC->Multiple_Spots >2 spots Incomplete_Rxn Starting Material Remains TLC->Incomplete_Rxn Strong SM spot Clean_Rxn Clean Reaction TLC->Clean_Rxn One major product spot Sol_Low_Yield Check Reagent Purity Optimize Temp & Time Use slight excess NBS (1.05 eq) Low_Yield->Sol_Low_Yield Sol_Multiple_Spots Slow NBS addition at 0 °C Avoid excess NBS Ensure inert atmosphere Multiple_Spots->Sol_Multiple_Spots Sol_Incomplete_Rxn Increase reaction time Slightly increase temp (e.g., to RT) Add catalytic amount of initiator (AIBN/light) if radical path is desired (less common for this substrate) Incomplete_Rxn->Sol_Incomplete_Rxn

Caption: A decision tree for troubleshooting common bromination issues.

Q3: My reaction is not going to completion, and a significant amount of starting material remains. How can I resolve this?

A3: An incomplete reaction can be frustrating. Here are several strategies to drive it forward:

  • Reaction Time: The most straightforward approach is to increase the reaction time. Monitor the reaction by TLC every hour after the initial phase to track the consumption of the starting material. Some reactions may require stirring overnight at room temperature.[3]

  • Temperature: If extending the reaction time at room temperature is ineffective, a modest increase in temperature (e.g., to 40 °C) can be attempted. However, this should be done cautiously while monitoring for the appearance of side products.

  • Catalyst/Initiator: While typically not necessary for this substrate, some NBS brominations benefit from a radical initiator like AIBN or exposure to light. This is more common for allylic or benzylic brominations and is generally not the preferred pathway for aromatic substitution, which is an electrophilic process. For electrophilic bromination, a mild Lewis acid could be considered, but this significantly increases the risk of side reactions.

Q4: How should I purify the final product, 3-bromo-1-benzothiophene-2-carbaldehyde?

A4: Proper work-up and purification are essential for obtaining a high-purity product.

  • Quenching: Once the reaction is complete (as determined by TLC), it should be quenched to destroy any remaining NBS. This is typically done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification: The most effective method for purifying the crude product is flash column chromatography on silica gel.[7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the desired product from the non-polar starting material and any more polar impurities.

Optimized Experimental Protocols

Below are detailed, step-by-step methodologies for the bromination reaction.

Protocol 1: Standard NBS Bromination in Acetonitrile

This protocol is based on established methods for electrophilic bromination of activated aromatic systems.[3]

Materials:

  • 1-benzothiophene-2-carbaldehyde (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-benzothiophene-2-carbaldehyde in 5 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS in 5 mL of anhydrous acetonitrile.

  • Add the NBS solution dropwise to the stirred solution of the aldehyde over 10-15 minutes, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent).

  • Once the starting material is consumed, quench the reaction by adding 10 mL of water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by flash column chromatography.

Experimental_Workflow A 1. Dissolve Substrate in MeCN B 2. Cool to 0 °C A->B C 3. Add NBS Solution (dropwise) B->C D 4. Stir at 0 °C (30 min) then warm to RT C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Extraction with DCM F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the bromination protocol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes gathered from various literature precedents on similar heterocyclic systems.

Brominating AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NBS (1.05 eq)Acetonitrile0 to RT2-485-95Adapted from[3]
NBS (1.1 eq)Chloroform0 to RT3-580-90General Conditions
Br₂ (1.0 eq)Acetic AcidRT1-275-85[5]
NBS (1.1 eq)DMFRT280-92Adapted from[4]

References

Column chromatography techniques for purifying 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 4-Bromo-1-benzothiophene-2-carbaldehyde. The content is structured to address specific experimental issues through a troubleshooting guide and a frequently asked questions (FAQ) section, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions that are crucial for designing a successful purification strategy.

Q1: What is the most appropriate stationary phase for purifying this compound?

The most effective and commonly used stationary phase for benzothiophene derivatives is silica gel (SiO₂) a high-polar surface stationary phase ideal for conventional applications .[1][2] Its polarity is well-suited for separating the target molecule from less polar impurities typically generated during synthesis, such as unreacted starting materials or non-polar byproducts.

  • Causality: The separation on silica gel relies on the principle of adsorption chromatography. The polar aldehyde functional group and the sulfur and bromine heteroatoms of your target compound will interact with the polar silanol groups (Si-OH) on the silica surface. By using a largely non-polar mobile phase, these interactions are modulated to achieve separation.

  • Expert Insight: If your compound shows signs of degradation (e.g., streaking on TLC even with good solvent conditions), the acidic nature of standard silica gel might be the cause. In such cases, consider using neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed into the eluent.[2][3] For particularly challenging separations where compounds have very similar polarities, exploring alternative stationary phases like amino-propyl functionalized silica could provide different selectivity.[2][4]

Q2: How do I select the optimal mobile phase (solvent system) for my separation?

The key to a successful column is preliminary analysis using Thin-Layer Chromatography (TLC).[5] A common and effective starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting Systems:

    • Hexane / Ethyl Acetate

    • Petroleum Ether / Dichloromethane

  • The Goal: The ideal solvent system should result in a retention factor (Rf) of 0.2 - 0.4 for this compound on your TLC plate.[1] An Rf in this range ensures that the compound will move through the column at a reasonable rate, providing good resolution from impurities that are either much less polar (higher Rf) or much more polar (lower Rf).

  • Methodology: Start with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity until the target Rf is achieved. Based on similar aromatic aldehydes, a system in the range of 5-20% ethyl acetate in hexane is a likely candidate.[6][7]

Q3: My crude product has poor solubility in non-polar solvents like hexane. How should I load it onto the column?

For compounds that are not readily soluble in the initial chromatography eluent, dry loading is the strongly recommended technique.[8] Wet loading (dissolving the sample in a minimal amount of the mobile phase) can lead to poor separation if a stronger, more polar solvent is needed to dissolve the sample, as this will cause the initial band to spread significantly.[8]

  • Dry Loading Protocol:

    • Dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 2-5 times the mass of your crude product) to this solution.

    • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • This silica-adsorbed sample can then be carefully layered on top of the packed column.[8]

Q4: What are the likely impurities I need to separate from this compound?

The nature of impurities is dictated by the synthetic route. Common impurities may include:

  • Unreacted Starting Material: The benzothiophene precursor prior to bromination or formylation.

  • Isomeric Byproducts: Bromination could potentially occur at other positions on the benzothiophene ring, leading to isomers with very similar polarities.[9]

  • Over-brominated Products: If the reaction conditions are not carefully controlled, di-brominated species may form.

  • Reagent Residues: If N-bromosuccinimide (NBS) is used for bromination, residual succinimide can be a common impurity.[5] Thorough aqueous workup is essential to remove it, but it can sometimes persist.[9]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the column chromatography process.

IssueProbable Cause(s)Suggested Solution(s)
Compound does not elute from the column. 1. Mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel.[3] 2. Compound may have decomposed on the column. This can happen with compounds sensitive to the acidic nature of silica.[3]1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane. If this is ineffective, a stronger polar solvent like dichloromethane or methanol may be needed.[1] 2. Test for stability. Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting to see if degradation occurs. If it does, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[3]
Compound elutes too quickly (with the solvent front). 1. Mobile phase is too polar. The compound has minimal interaction with the stationary phase.[3] 2. Column is overloaded. Too much sample was loaded relative to the amount of silica gel.1. Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., switch from 20% to 10% ethyl acetate in hexane). 2. Use a larger column or less sample. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.
Poor separation of product and impurities (co-elution). 1. Inappropriate solvent system. The chosen mobile phase does not provide adequate resolution between the compounds. 2. Poor column packing. Channels or cracks in the silica bed lead to band broadening. 3. Column was overloaded. 4. Impurities have very similar polarity. This is common with isomers.[9]1. Re-optimize the mobile phase with TLC. Try different solvent combinations (e.g., dichloromethane/hexane). The goal is to maximize the difference in Rf values (ΔRf). 2. Repack the column carefully. Ensure a homogenous slurry and allow the silica to settle without air bubbles. 3. Reduce the amount of sample loaded. 4. Consider a different stationary phase. Changing the adsorbent can alter selectivity. An amino- or cyano-bonded phase might resolve impurities that co-elute on standard silica.[4]
No compound is recovered from the column. 1. Compound is colorless and fractions are too dilute. The compound may have eluted but was not detected by TLC.[3][10] 2. Compound is irreversibly adsorbed or has decomposed. [3]1. Combine and concentrate fractions. Systematically combine several fractions and concentrate them on a rotary evaporator, then re-run the TLC. 2. Flush the column. Flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any material elutes. If not, decomposition is likely.[10]
The column flow rate is very slow or has stopped. 1. Column packed too tightly. Using silica with a very fine particle size can impede flow. 2. Precipitation of the compound at the top of the column. This can happen if the sample is not fully soluble in the initial eluent.[3] 3. Clogging of the column frit. Fine particles or insoluble impurities can block the frit.[11]1. Apply positive pressure. Use a gentle flow of compressed air or nitrogen to increase the flow rate (flash chromatography). 2. Use the dry loading technique. This prevents solubility issues at the top of the column.[8] 3. Ensure your crude sample is filtered before loading to remove any particulate matter. If the column is already blocked, it may be unsalvageable.
Data Presentation
Table 1: Recommended Solvent Systems & Target Rf Values

The following table provides starting points for method development on silica gel TLC plates.

Solvent System (v/v)PolarityTarget Rf for this compoundNotes
5% Ethyl Acetate in HexaneLow~0.4 - 0.5A good starting point for non-polar impurities.
10% Ethyl Acetate in HexaneLow-Medium~0.3 - 0.4Often the "sweet spot" for good separation.[1]
20% Ethyl Acetate in HexaneMedium~0.2 - 0.3Useful if the compound is more polar than expected.
10% Dichloromethane in HexaneLow-MediumVariableAn alternative system that can offer different selectivity.
Experimental Protocols
Protocol 1: Standard Purification of this compound

This protocol outlines a standard flash column chromatography procedure.

1. Method Development via TLC:

  • Dissolve a small amount of the crude product in a solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems (see Table 1) to find the system that provides an Rf of 0.2-0.4 for the product and the best possible separation from all impurities.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable).

  • Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Use enough solvent to make a pourable, homogenous mixture.

  • Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Add a layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[8]

3. Sample Loading (Dry Loading):

  • Prepare the dry-loaded sample as described in FAQ Q3.

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the dry, silica-adsorbed sample to the top of the column, creating a thin, even layer.

  • Gently add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer.

  • Apply positive pressure (e.g., with a bellows or regulated air line) to achieve a steady flow rate (e.g., 2 inches/minute drop rate).

  • Begin collecting fractions in test tubes or vials. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 40mm column).

  • If a gradient elution is needed (to elute more polar impurities), gradually and systematically increase the percentage of the polar solvent.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Workflow

The following diagram illustrates the logical flow of the purification process.

ColumnChromatographyWorkflow cluster_steps Crude Crude Product (this compound) TLC 1. Method Development (TLC) Crude->TLC DryLoad 3. Sample Loading (Dry Loading) Crude->DryLoad SolventChoice Select Optimal Solvent (Rf = 0.2-0.4) TLC->SolventChoice ColumnPrep 2. Column Preparation (Slurry Packing) TLC->ColumnPrep SolventChoice->ColumnPrep ColumnPrep->DryLoad Elution 4. Elution & Fraction Collection (Flash Chromatography) DryLoad->Elution DryLoad->Elution FractionAnalysis 5. Fraction Analysis (TLC) Elution->FractionAnalysis Elution->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Waste Impure Fractions / Waste FractionAnalysis->Waste Discard Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for purifying this compound.

References

Stability issues of 4-Bromo-1-benzothiophene-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1-benzothiophene-2-carbaldehyde

Introduction: this compound (CAS No. 19075-43-5) is a pivotal intermediate in the synthesis of complex heterocyclic molecules for pharmaceuticals and materials science. Its unique structure, featuring a reactive aldehyde group on a benzothiophene scaffold, makes it highly valuable. However, this reactivity also presents stability challenges, particularly in solution. This guide provides field-proven insights and troubleshooting protocols to help you navigate these issues, ensuring the integrity of your starting material and the success of your experiments.

Section 1: Core Stability & Handling FAQs

This section addresses the most frequently asked questions regarding the day-to-day handling and storage of this compound.

Question 1: What are the ideal storage conditions for solid this compound?

Answer: To ensure long-term stability in its solid form, the compound should be stored under controlled conditions. The primary threats to the solid are atmospheric moisture and oxygen.

ParameterRecommendationRationale
Temperature -20°C[1]Low temperatures slow down the rate of any potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)The aldehyde group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing this pathway.
Container Tightly sealed, opaque vialPrevents exposure to moisture and light, which can catalyze degradation.
Location Dry, dark placeMinimizes exposure to environmental variables that can compromise stability.

Question 2: How should I prepare solutions of this compound for a reaction? Should I be concerned about its stability in common organic solvents?

Answer: Yes, solution-phase stability is a critical concern. Due to the aldehyde's susceptibility to oxidation, solutions should ideally be prepared fresh for each experiment. If a stock solution must be prepared, it should be done with rigorous exclusion of air.

Key Principles for Solution Preparation:

  • Solvent Purity: Always use anhydrous, research-grade solvents. Residual water can be detrimental, and impurities in lower-grade solvents can catalyze decomposition.

  • Atmosphere Control: The single most important factor is the exclusion of oxygen. Prepare solutions under an inert atmosphere (in a glovebox or using Schlenk line techniques).

  • Freshness is Key: Do not store solutions for extended periods. We recommend preparing the solution immediately before it is to be used in a reaction.

Question 3: The Safety Data Sheet (SDS) for a similar compound mentions "Air sensitive". What does this specifically mean for my experiments?

Answer: "Air sensitive" is a critical warning that primarily refers to the compound's propensity to react with atmospheric oxygen.[2][3] For an aldehyde, this almost always implies oxidation. The aldehyde functional group (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH). This transformation not only consumes your starting material, leading to lower yields, but the resulting carboxylic acid impurity can also interfere with subsequent reaction steps, for example, by neutralizing a basic catalyst.

Section 2: Troubleshooting Guide: Degradation in Solution

This section is designed to help you diagnose and solve specific stability issues encountered during your work.

Issue 1: My solution of this compound in a solvent like THF or Dichloromethane is turning yellow or brown over a short period.

  • Plausible Causes:

    • Oxidation: This is the most likely cause. The initial oxidation product, 4-bromo-1-benzothiophene-2-carboxylic acid, is colorless, but subsequent degradation or side reactions can form colored impurities.

    • Light-Induced Decomposition: Aromatic aldehydes can be sensitive to light, which can initiate radical reactions or polymerization, often leading to colored products.

    • Solvent Impurities: Peroxides in aged ethers (like THF) or acidic impurities in chlorinated solvents (like DCM) can accelerate decomposition.

  • Diagnostic Steps:

    • Thin-Layer Chromatography (TLC): Spot your freshly prepared solution (T=0) and the discolored solution on a TLC plate. The appearance of a new, more polar spot (lower Rf) is a strong indicator of carboxylic acid formation.

    • HPLC Analysis: Inject a sample of the fresh and aged solutions. The appearance of a new peak with a different retention time confirms the formation of a new species.

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton signal is highly characteristic (typically δ 9.8-10.0 ppm). A decrease in the integration of this signal relative to the aromatic protons indicates consumption of the starting material. The formation of the carboxylic acid would result in the disappearance of the aldehyde proton and the appearance of a new, broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).

  • Corrective Actions & Protocols:

    • Work under Inert Atmosphere: The most effective preventative measure. Use solvents that have been deoxygenated by sparging with argon or nitrogen for 15-30 minutes. See Protocol 1 for details.

    • Protect from Light: Wrap your flask or vial in aluminum foil to exclude light.

    • Use Fresh, Purified Solvents: Use freshly opened bottles of anhydrous solvents or purify them according to standard laboratory procedures to remove peroxides and acidic impurities.

Issue 2: My reaction yield is inconsistent or lower than expected, and I suspect starting material degradation.

  • Plausible Causes:

    • Pre-Reaction Degradation: The compound may have degraded in the solid state due to improper storage or during solution preparation.

    • In-Situ Degradation: The reaction conditions (e.g., elevated temperature, presence of oxidants, non-inert atmosphere) may be causing the aldehyde to degrade concurrently with your desired reaction.

  • Diagnostic Steps:

    • Confirm Solid Integrity: Run a quick purity check (e.g., melting point or ¹H NMR) on your solid starting material. The melting point should be sharp and within the reported range (94-95 °C).[1]

    • Reaction Monitoring: Take aliquots from your reaction mixture at different time points and analyze by TLC or LC-MS. Look for the disappearance of your starting material and the appearance of known degradation products alongside your desired product.

  • Corrective Actions & Protocols:

    • Implement Rigorous Inert Technique: Ensure the entire reaction setup, including solvent and reagent addition, is maintained under a positive pressure of an inert gas.

    • Perform a Stability Control Experiment: Set up a mock reaction containing the aldehyde, solvent, and any reagents except the key coupling partner. Run it under the same conditions and monitor for degradation. This will isolate whether the conditions themselves are too harsh for the aldehyde. See Protocol 2 for a detailed HPLC-based approach.

Section 3: Analytical Protocols for Stability Assessment

Protocol 1: Preparation of Solutions Under an Inert Atmosphere

This protocol describes the use of standard Schlenk techniques to prepare solutions with minimal oxygen exposure.

Materials:

  • Schlenk flask, appropriately sized for the volume of solution

  • Rubber septum

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Anhydrous solvent

  • Syringes and needles

Procedure:

  • Prepare the Flask: Dry the Schlenk flask in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Add the Solid: Quickly weigh and add the solid this compound to the flask. Seal the flask with the septum.

  • Purge the Flask: Connect the flask to the Schlenk line. Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Deoxygenate the Solvent: Take a separate flask of anhydrous solvent, seal it with a septum, and bubble inert gas through it via a long needle for 15-30 minutes.

  • Transfer the Solvent: Using a clean, dry syringe, withdraw the desired volume of deoxygenated solvent and transfer it to the Schlenk flask containing the solid.

  • Dissolve and Use: Gently swirl the flask to dissolve the solid. The resulting solution can be stored temporarily under positive inert gas pressure or used immediately by transferring via syringe.

Protocol 2: HPLC-Based Isothermal Stability Study

This protocol provides a quantitative method to assess stability under specific conditions.

Procedure:

  • Prepare Stock Solution: Using Protocol 1 , prepare a stock solution of the aldehyde in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Aliquot Samples: Dispense the solution into several HPLC vials under different conditions:

    • Vial A (Control): Crimp-seal immediately and analyze at T=0.

    • Vial B (Headspace Air, Dark): Crimp-seal normally. Wrap in foil and store at the test temperature.

    • Vial C (Headspace Air, Light): Crimp-seal normally. Store at the test temperature with exposure to ambient lab light.

    • Vial D (Inert Headspace, Dark): Prepare in a glovebox or flush the vial headspace with argon before sealing. Wrap in foil and store.

  • Time-Point Analysis: Inject samples from each vial onto the HPLC at set time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis: Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). Monitor at a UV wavelength where the compound absorbs (e.g., 254 nm). Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 control.

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Stability Issues

G A Stability Issue Observed (e.g., Color Change, Low Yield) B Step 1: Verify Solid Storage - Is it under inert gas? - Is it refrigerated & dark? A->B C Step 2: Analyze Solution - TLC, HPLC, or NMR - Compare fresh vs. aged B->C D Degradation Confirmed? (New Peaks / Spots) C->D E Step 3: Implement Corrective Action D->E Yes J No Degradation Observed D->J No F Use Inert Atmosphere Technique (See Protocol 1) E->F G Protect from Light (Use Aluminum Foil) E->G H Use Freshly Purified Solvents E->H I Re-evaluate Reaction Conditions (Temperature, Reagents) E->I K Investigate Other Reaction Parameters (Stoichiometry, Catalyst, etc.) J->K

References

Technical Support Center: Recrystallization of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in achieving high purity through recrystallization.

I. Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section provides solutions to specific problems you may encounter during the recrystallization of this compound.

Issue: The compound is not dissolving, or is dissolving too readily in the chosen solvent at room temperature.

Answer:

This is a classic solvent selection problem. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1]

  • Causality: If the compound is too soluble at room temperature, you will have poor recovery (low yield). If it's not soluble enough at high temperatures, you won't be able to form a saturated solution, and purification will be inefficient. This compound is a moderately polar molecule, suggesting that solvents of intermediate polarity might be effective.

  • Troubleshooting Protocol:

    • Solvent Screening: Test the solubility of a small amount (10-20 mg) of your crude product in various solvents (0.5 mL) at both room temperature and at the solvent's boiling point.

    • Recommended Solvents to Screen: Based on the structure (aromatic, aldehyde, bromo, and thiophene moieties), consider the following:

      • Alcohols: Ethanol, Methanol, Isopropanol. Alcohols like methanol and ethanol are often effective for aromatic compounds.[2]

      • Esters: Ethyl acetate.

      • Ketones: Acetone.

      • Hydrocarbons: Toluene, Hexane, or Heptane. Due to the aromatic nature, toluene could be a good candidate.[3] Hexanes are often used in combination with a more polar solvent.

      • Solvent Mixtures: A solvent pair can be highly effective.[1][4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[1] For this compound, consider pairs like Ethanol/Water, Acetone/Hexane, or Toluene/Hexane.

Solvent SystemRationale
Ethanol/WaterEthanol dissolves the compound, and the addition of water (a poor solvent) induces crystallization.[1]
Toluene/HexaneToluene dissolves the aromatic compound, and hexane acts as the anti-solvent.
Ethyl Acetate/HexaneA common polar/non-polar mixture that works for a wide range of compounds.[4]
Issue: No crystals form upon cooling, even after an extended period.

Answer:

This is a common issue that can arise from several factors, most notably using too much solvent or the solution being supersaturated.[5]

  • Causality: Crystal formation requires nucleation, the initial aggregation of molecules, followed by growth. If the concentration of the solute is too low (due to excess solvent) or if there are no nucleation sites, crystallization will be inhibited.

  • Troubleshooting Protocol:

    • Reduce Solvent Volume: This is the most frequent cause.[5] Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[5] Once the volume is reduced, allow the solution to cool again.

    • Induce Nucleation:

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for further crystal growth.[6]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[5][6] The microscopic scratches on the glass can provide nucleation sites.

    • Drastic Cooling: If slow cooling at room temperature and then in a refrigerator fails, try an ice-salt bath for a short period.[5] Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Issue: The compound "oils out" instead of forming crystals.

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[5] The melting point of a related compound, 4-Bromothiophene-2-carbaldehyde, is 44-46°C.[7][8] While not identical, it gives an indication that the target compound may have a relatively low melting point.

  • Causality: The solute is precipitating from the solution at a temperature above its melting point. This can also be caused by the presence of impurities which depress the melting point of the mixture.

  • Troubleshooting Protocol:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.[5]

    • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.[9]

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or a different solvent pair.

Issue: The recrystallized product is still colored or appears impure.

Answer:

This indicates that the recrystallization process did not effectively remove all impurities.

  • Causality: The impurity may have similar solubility properties to your target compound in the chosen solvent. Alternatively, colored impurities might be adsorbed onto the surface of your crystals.

  • Troubleshooting Protocol:

    • Decolorizing Carbon (Charcoal): If the solution is colored before crystallization, you can add a small amount of activated charcoal to the hot solution.[1] The charcoal will adsorb colored impurities.

      • Procedure: Add a very small amount of charcoal (a spatula tip) to the hot, dissolved solution. Swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[9] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Alternative Purification: If recrystallization fails to remove the impurity, consider another purification technique, such as column chromatography over silica gel, which is commonly used for benzothiophene derivatives.[10][11]

II. Frequently Asked Questions (FAQs)

What is the ideal solvent for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is to screen solvents like ethanol, isopropanol, and toluene. Solvent mixtures, particularly ethanol/water or toluene/hexane, are often very effective. The key is to find a system where the compound is highly soluble when hot and poorly soluble when cold.

How can I determine the purity of my recrystallized product?

Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broaden. Compare your experimental melting point to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the compound and detecting impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

What is the expected appearance of pure this compound?

While the exact appearance can vary, related compounds like 4-Bromothiophene-2-carbaldehyde are described as pale yellow to light brown or off-white solids.[7][12] High purity is often associated with a lighter color and a well-defined crystalline structure.

What safety precautions should I take during recrystallization?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

  • This compound and related compounds may be irritating to the eyes, respiratory system, and skin.[7][8] Avoid inhalation and direct contact.

III. Visual Workflow and Decision-Making

Workflow for a Successful Recrystallization

The following diagram outlines the key steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start with Crude Product solvent_selection Solvent Selection: Screen various solvents and solvent pairs start->solvent_selection dissolution Dissolution: Dissolve crude product in minimum amount of hot solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional): Remove insoluble impurities dissolution->hot_filtration decolorization Decolorization (Optional): Add activated charcoal, then hot filter dissolution->decolorization cooling Cooling: Allow solution to cool slowly to room temperature, then in an ice bath hot_filtration->cooling decolorization->hot_filtration crystallization Crystal Formation cooling->crystallization filtration Vacuum Filtration: Isolate crystals crystallization->filtration washing Washing: Wash crystals with a small amount of cold solvent filtration->washing drying Drying: Dry crystals under vacuum washing->drying analysis Purity Analysis: Melting point, TLC, NMR drying->analysis end Pure Product analysis->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

This diagram helps navigate common issues encountered during crystallization.

Troubleshooting_Tree start Problem After Cooling no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_crystals Crystals are Impure/Colored start->impure_crystals sol_1 Reduce solvent volume no_crystals->sol_1 sol_4 Reheat and add more solvent oiling_out->sol_4 sol_7 Perform a second recrystallization impure_crystals->sol_7 sol_8 Use decolorizing charcoal impure_crystals->sol_8 sol_2 Induce nucleation (scratch/seed) sol_1->sol_2 sol_3 Cool in ice-salt bath sol_2->sol_3 sol_5 Cool solution more slowly sol_4->sol_5 sol_6 Change solvent system sol_5->sol_6 sol_9 Purify by column chromatography sol_7->sol_9

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. In this guide, we delve into the nuanced world of Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the spectral analysis of 4-Bromo-1-benzothiophene-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science. This document is designed not as a rigid protocol, but as an in-depth technical guide, blending theoretical principles with practical, field-tested insights to empower your own spectral interpretations.

The Critical Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, provides a detailed roadmap of the connectivity and chemical environment of atoms within a molecule. For a molecule such as this compound, with its fused aromatic system and electron-withdrawing substituents, NMR provides critical information for confirming its identity and purity.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the integrity of the spectral analysis, a standardized experimental approach is paramount. The following protocol outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

  • The acquired free induction decay (FID) is transformed into a frequency-domain spectrum via a Fourier transform.

  • Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Predicted ¹H NMR Spectral Analysis of this compound

Based on established principles of NMR spectroscopy and comparison with related structures, the predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following key features:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 (Aldehyde)9.9 - 10.1Singlet (s)-The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group.
H-38.0 - 8.2Singlet (s)-This proton is on the thiophene ring and adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
H-57.7 - 7.9Doublet (d)~8.0Part of the benzene ring, coupled to H-6.
H-67.3 - 7.5Triplet (t)~8.0Coupled to both H-5 and H-7.
H-77.8 - 8.0Doublet (d)~8.0Coupled to H-6 and deshielded by the bromine atom at the adjacent position 4.

Diagrammatic Representation of Predicted Proton Assignments:

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O (Aldehyde)185 - 190The carbonyl carbon is significantly deshielded.
C-2140 - 145Attached to the electron-withdrawing aldehyde group.
C-3130 - 135Part of the thiophene ring.
C-3a138 - 142Bridgehead carbon.
C-4115 - 120Attached to the electronegative bromine atom.
C-5125 - 130Aromatic carbon.
C-6128 - 133Aromatic carbon.
C-7122 - 127Aromatic carbon.
C-7a135 - 140Bridgehead carbon.

Comparative Analysis: 4-Bromothiophene-2-carbaldehyde

To ground our predictions in experimental data, we can compare the expected spectrum of our target molecule with the known ¹H NMR spectrum of 4-Bromothiophene-2-carboxaldehyde. This simpler analogue provides valuable insights into the influence of the bromo and aldehyde substituents on the thiophene ring.

Experimental ¹H NMR Data for 4-Bromothiophene-2-carboxaldehyde: [1][2]

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CHO~9.8Singlet (s)-
H-3~7.9Doublet (d)~1.5
H-5~7.6Doublet (d)~1.5

The comparison reveals that the chemical shifts of the aldehyde and the proton adjacent to the aldehyde group (H-3) are in a similar downfield region, supporting our predictions for this compound. The presence of the fused benzene ring in our target molecule will introduce additional signals and influence the overall electronic environment, leading to the predicted differences in chemical shifts and coupling patterns for the aromatic protons.

Workflow for Comparative Spectral Analysis:

G A Target Molecule: This compound B Predict ¹H & ¹³C NMR Spectra (Based on theory and known data) A->B E Analyze and Compare Spectra B->E C Comparative Molecule: 4-Bromothiophene-2-carboxaldehyde D Obtain Experimental NMR Data C->D D->E F Structural Elucidation and Confirmation E->F

Caption: Workflow for structural elucidation via comparative NMR analysis.

Conclusion

The structural analysis of this compound through ¹H and ¹³C NMR spectroscopy is a meticulous process that combines theoretical prediction with comparative analysis of experimental data from related compounds. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, researchers can confidently assign the spectral features and confirm the identity of their target molecule. This guide provides a framework for such an analysis, emphasizing the importance of a logical, evidence-based approach to spectral interpretation in the pursuit of scientific discovery.

References

A Comparative Guide to the Synthesis of 4-Bromo-1-benzothiophene-2-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-benzothiophene-2-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of alternative synthetic routes to this compound, offering a critical analysis of their respective advantages and disadvantages, supported by experimental data.

Core Synthetic Strategies

The synthesis of this compound primarily involves the introduction of a formyl group at the C2 position of the 4-bromo-1-benzothiophene core. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will focus on three distinct and viable approaches:

  • Vilsmeier-Haack Formylation: A classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

  • Lithiation-Formylation: A powerful organometallic approach that offers high regioselectivity.

  • Oxidation of a 2-Methyl Precursor: A two-step approach involving the synthesis of a methyl-substituted intermediate followed by oxidation.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and cost-effective method for introducing a formyl group onto electron-rich heterocycles like benzothiophene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), acts as the electrophile.[1]

Reaction Mechanism and Causality

The electron-donating sulfur atom in the benzothiophene ring activates the heterocyclic ring towards electrophilic attack, with the C2 position being the most nucleophilic. The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. The benzothiophene then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The choice of a polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is crucial for the stability of the Vilsmeier reagent and the reaction intermediates.

Experimental Protocol

A representative procedure for the Vilsmeier-Haack formylation of 4-bromo-1-benzothiophene is as follows:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-bromo-1-benzothiophene (1.0 eq.) in anhydrous dichloromethane.

  • Slowly add the solution of 4-bromo-1-benzothiophene to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

A general protocol for a similar substrate, 3-bromobenzothiophene, suggests heating the reaction mixture to between 40-70 °C for 2-6 hours.[2]

Performance Analysis
ParameterVilsmeier-Haack Formylation
Yield Moderate to Good (typically 60-80%)
Reagents N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature 0 °C to 40-70 °C
Reaction Time 3-7 hours
Advantages Cost-effective reagents, relatively simple procedure, scalable.
Disadvantages Use of corrosive and moisture-sensitive POCl₃, requires careful temperature control, potential for side reactions if not optimized.

Workflow Diagram

Vilsmeier_Haack cluster_start Starting Materials A 4-Bromo-1-benzothiophene D Formylation (0 °C to 40-50 °C) A->D B DMF, POCl₃ C Vilsmeier Reagent Formation (0 °C) B->C C->D E Aqueous Work-up (Hydrolysis) D->E F Purification E->F G 4-Bromo-1-benzothiophene- 2-carbaldehyde F->G Lithiation_Formylation cluster_start Starting Materials A 4-Bromo-1-benzothiophene C Lithiation (-78 °C) A->C B n-BuLi B->C D Formylation with DMF (-78 °C to RT) C->D E Aqueous Work-up D->E F Purification E->F G 4-Bromo-1-benzothiophene- 2-carbaldehyde F->G Oxidation_Route cluster_start Precursor Synthesis A 3-Bromothiophenol + Chloroacetone B Synthesis of 4-Bromo-2-methyl- 1-benzothiophene A->B C Oxidation with SeO₂ (Reflux) B->C D Work-up and Purification C->D E 4-Bromo-1-benzothiophene- 2-carbaldehyde D->E

References

A Researcher's Guide to High-Resolution Mass Spectrometry Analysis of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Bromo-1-benzothiophene-2-carbaldehyde using High-Resolution Mass Spectrometry (HRMS). Intended for researchers, scientists, and professionals in drug development, this document offers a technical comparison, supported by theoretical and experimental data, to facilitate accurate identification and characterization of this compound and its analogues.

Introduction: The Significance of Precise Mass Measurement

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in various pharmacologically active molecules. Accurate molecular characterization is paramount in the development of novel therapeutics and materials. High-resolution mass spectrometry is an indispensable tool for this purpose, providing unambiguous elemental composition determination through precise mass measurements. This guide will delve into the expected HRMS data for the title compound, explore its fragmentation patterns, and compare it with a structurally similar compound to highlight the power of this analytical technique.

Theoretical HRMS Data for this compound

The elemental composition of this compound is C9H5BrOS. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum.

Table 1: Theoretical Exact Mass and Isotopic Distribution for [M]+• of this compound (C9H5BrOS)

Ion FormulaIsotopeExact Mass (Da)Relative Abundance (%)
C9H5⁷⁹BrOS[M]+•239.9295100.0
C9H5⁸¹BrOS[M+2]+•241.927597.7

The accurate mass measurement of these isotopic peaks allows for the confident determination of the elemental formula, a key advantage of HRMS over nominal mass instruments.

Experimental Design and Workflow

A robust HRMS analysis of this compound necessitates careful consideration of the experimental parameters.

Sample Preparation and Introduction

A dilute solution of the analyte in a suitable organic solvent, such as acetonitrile or methanol, is prepared. The sample is then introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC) for separation from potential impurities.

Ionization Technique

For a compound of this nature, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to minimize in-source fragmentation and preserve the molecular ion.

Mass Analysis and Fragmentation

The analysis is performed on a high-resolution mass analyzer, for instance, an Orbitrap or a Time-of-Flight (TOF) instrument. To gain structural insights, tandem mass spectrometry (MS/MS) experiments are conducted. Collision-Induced Dissociation (CID) is a common method to induce fragmentation of the precursor ion, revealing characteristic product ions.

Below is a generalized workflow for the HRMS analysis:

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample 4-Bromo-1-benzothiophene- 2-carbaldehyde Solution Dilute in Acetonitrile/Methanol Sample->Solution Introduction LC Introduction or Direct Infusion Solution->Introduction Ionization ESI or APCI Ionization Introduction->Ionization MS1 Full Scan HRMS (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Elemental Elemental Composition (from Exact Mass) MS1->Elemental MS2 HRMS/MS (Product Ions) CID->MS2 Fragmentation Fragmentation Pathway Elucidation MS2->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Generalized workflow for HRMS analysis.

Results and Discussion: Postulated Fragmentation Pathway

Based on the principles of mass spectrometry and known fragmentation patterns of related compounds, a plausible fragmentation pathway for this compound can be proposed.[1]

The initial fragmentation is likely to involve the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion. Subsequent fragmentations could involve the loss of the bromine atom or cleavage of the thiophene ring.

Fragmentation_Pathway cluster_frags M [M]+• C9H5BrOS+• m/z 239.9295 / 241.9275 F1 [M-CHO]+ C8H4BrS+ m/z 210.9244 / 212.9224 M:f0->F1:f0 - •CHO F2 [M-CO]+• C8H5BrS+• m/z 211.9322 / 213.9302 M:f0->F2:f0 - CO F3 [M-Br]+ C9H5OS+ m/z 161.0061 M:f0->F3:f0 - •Br F4 [C7H4S]+• Thianaphthene radical cation m/z 132.0034 F1:f0->F4:f0 - C2H2 F2:f0->F4:f0 - H•, -CO

Caption: Postulated fragmentation of this compound.

Comparative Analysis: Distinguishing Isomers

To underscore the specificity of HRMS, we can compare the expected data for this compound with its isomer, 5-Bromothiophene-2-carbaldehyde. While both compounds have the same nominal mass, their fragmentation patterns in MS/MS experiments would likely differ due to the different positions of the bromine atom, leading to unique product ions.

Table 2: Comparison with a Structural Isomer

FeatureThis compound5-Bromothiophene-2-carbaldehyde
Molecular Formula C9H5BrOSC5H3BrOS
Nominal Mass 240/242190/192
Exact Mass [M]+• 239.9295 / 241.9275189.9088 / 191.9068[2]
Expected Key Fragments Loss of •CHO, CO, •Br, C2H2[1]Likely different fragmentation due to the thiophene ring system.

This comparative approach is crucial in drug development and quality control to ensure the correct isomer is being synthesized and to identify any isomeric impurities.

Conclusion

High-Resolution Mass Spectrometry is a powerful and essential technique for the unambiguous identification and structural elucidation of organic molecules like this compound. By providing precise mass measurements and detailed fragmentation information, HRMS enables researchers to confirm elemental compositions, deduce structural features, and differentiate between isomers. The methodologies and theoretical data presented in this guide serve as a valuable resource for scientists working with benzothiophene derivatives and other complex organic compounds.

References

A Comparative Guide to the Characterization and Validation of 4-Bromo-1-benzothiophene-2-carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by an urgent need for novel molecular scaffolds that can address complex diseases and overcome existing therapeutic resistance. Among the privileged heterocyclic structures in medicinal chemistry, the benzothiophene core has garnered significant attention for its remarkable versatility and wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and validation of a promising subclass: 4-Bromo-1-benzothiophene-2-carbaldehyde derivatives.

As a senior application scientist, my objective is to present not just a collection of protocols, but a cohesive narrative that elucidates the scientific rationale behind the experimental choices. We will explore how the unique chemical features of this scaffold are leveraged to generate diverse derivatives and how their biological performance is rigorously validated and compared against established alternatives. This guide is designed to be a self-validating system, where each described protocol is grounded in authoritative sources and presented with the transparency required for replication and extension.

The Strategic Advantage of the this compound Scaffold

The this compound moiety is a strategically designed starting point for the synthesis of novel therapeutic agents. The benzothiophene core itself is present in several FDA-approved drugs, such as the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole , attesting to its pharmacological acceptability.[2] The strategic placement of the bromine atom at the 4-position and the carbaldehyde group at the 2-position provides two reactive handles for a diverse range of chemical modifications. The aldehyde group is a versatile precursor for the formation of Schiff bases, chalcones, and other derivatives, while the bromine atom is an ideal site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual functionality allows for the systematic exploration of the chemical space around the benzothiophene core to optimize biological activity.

Synthesis of this compound Derivatives: A Comparative Overview of Methodologies

The generation of a library of this compound derivatives is a critical first step in the drug discovery process. The choice of synthetic methodology is paramount and is guided by factors such as efficiency, functional group tolerance, and the desired structural diversity.

The Suzuki-Miyaura Cross-Coupling: A Preferred Method for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. Its popularity in medicinal chemistry stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their esters. These advantages make it particularly well-suited for the diversification of the this compound scaffold.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide (our brominated benzothiophene) to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

Below is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is essential to prevent the oxidation of the Pd(0) catalyst.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Transmetalation Transmetalation Oxidative Addition->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Pd(0) Reductive Elimination->Pd(0) Regeneration

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Comprehensive Characterization of Novel Derivatives

Once synthesized, a rigorous characterization of each new derivative is essential to confirm its identity, purity, and stability. This is a non-negotiable step in the drug development process to ensure the reproducibility of biological data. A comprehensive characterization typically involves a suite of analytical techniques.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any unreacted starting materials or byproducts.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

A complete workflow for the synthesis and validation of a new therapeutic compound is a multi-step, iterative process.

drug_discovery_workflow cluster_synthesis Synthesis and Characterization cluster_validation Biological Validation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Purity & Identity Confirmed Purity & Identity Confirmed Characterization->Purity & Identity Confirmed In vitro Assays In vitro Assays Purity & Identity Confirmed->In vitro Assays Hit Identification Hit Identification In vitro Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Preclinical Candidate Preclinical Candidate In vivo Studies->Preclinical Candidate

Caption: A simplified workflow for the synthesis and validation of a novel therapeutic compound.

Validation of Biological Activity: A Comparative Approach

The true measure of a novel compound's potential lies in its biological activity. For this compound derivatives, two of the most explored therapeutic areas are oncology and infectious diseases. This section will detail the experimental protocols for evaluating their anticancer and antibacterial properties and present comparative data.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Many benzothiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] A standard preliminary screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Include a positive control such as doxorubicin .

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Rationale for Cell Line Selection:

The choice of cancer cell lines is critical for obtaining relevant data.[3] It is advisable to use a panel of cell lines representing different cancer types to assess the spectrum of activity. For example, the NCI-60 panel is a widely used resource for this purpose.[4] The selection should also consider the expression of specific biomarkers or drug resistance mechanisms to understand the compound's selectivity and potential to overcome resistance.

Comparative Performance Data:

The following table summarizes the reported anticancer activity of some benzothiophene derivatives, providing a basis for comparison.

Derivative ClassCompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Benzothiophene AcrylonitrilesAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI₅₀)DoxorubicinVaries by cell line[5]
Benzothiophene AcrylonitrilesAnalog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI₅₀)DoxorubicinVaries by cell line[5]
Benzothiophene AcrylonitrilesAnalog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI₅₀)DoxorubicinVaries by cell line[5]
3-Aryl-thiophene-2-aryl/heteroaryl chalcones5aHCT-15 (Colon)21 µg/mLDoxorubicin25 µg/mL[6]
3-Aryl-thiophene-2-aryl/heteroaryl chalcones5gHCT-15 (Colon)22.8 µg/mLDoxorubicin25 µg/mL[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent anticancer benzothiophene derivatives have been shown to exert their effects by inhibiting tubulin polymerization.[5] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by well-known chemotherapy drugs like vinca alkaloids.

Tubulin_Pathway αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Polymerization->Cell Cycle Arrest (G2/M) Cell Division Cell Division Mitotic Spindle Formation->Cell Division Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->Microtubule Polymerization Inhibits Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Simplified signaling pathway for tubulin polymerization inhibitors.

Antibacterial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents. Benzothiophene derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[2]

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin , Gentamicin )

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial dilutions of the test compounds and the standard antibiotic in the 96-well plates.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Comparative Performance Data:

The following table presents a comparison of the antibacterial activity of selected benzothiophene derivatives with a standard antibiotic.

Derivative ClassCompoundBacterial StrainMIC (µM)Reference CompoundMIC (µM)Reference
Tetrahydrobenzothiophene3bE. coli1.11Ciprofloxacin0.64[7]
Tetrahydrobenzothiophene3bS. aureus1.11Ciprofloxacin1.11[7]
Tetrahydrobenzothiophene3bP. aeruginosa1.00Ciprofloxacin0.72[7]
Thiophene carboxamide7bS. aureus- (83.3% inhibition)Ampicillin-[8]
Thiophene carboxamide7bE. coli- (64.0% inhibition)Ampicillin-[8]

Structure-Activity Relationship (SAR) Insights:

Preliminary SAR studies on thiophene and benzothiophene derivatives have provided valuable insights for the design of more potent antimicrobial agents. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was found to be more potent than hydroxyl or methyl groups.[8] Furthermore, the nature and position of substituents on the aryl rings introduced via Suzuki coupling can significantly impact the antibacterial activity, highlighting the importance of a systematic exploration of these modifications.

Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of reactive handles allows for the generation of diverse chemical libraries with a wide range of biological activities. This guide has provided a comprehensive framework for the synthesis, characterization, and validation of these compounds, with a strong emphasis on comparative analysis and the scientific rationale behind experimental choices.

The data presented herein demonstrates that certain derivatives exhibit potent anticancer and antibacterial activities, in some cases comparable or superior to standard drugs. The elucidation of their mechanisms of action, such as the inhibition of tubulin polymerization, provides a solid foundation for further optimization.

Future research in this area should focus on:

  • Expanding the chemical diversity of the derivative libraries to conduct more extensive SAR studies.

  • Conducting in-depth mechanistic studies to identify the specific molecular targets of the most active compounds.

  • Performing in vivo efficacy and toxicity studies on the most promising lead compounds to assess their therapeutic potential in a preclinical setting.

By adopting a systematic and rigorous approach to the characterization and validation of this compound derivatives, the scientific community can unlock the full potential of this remarkable scaffold in the ongoing quest for new and effective medicines.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1-benzothiophene-2-carbaldehyde is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds.[1] The purity of this starting material is paramount, as even minor impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the biological or material properties of the final product. This guide presents a comprehensive, multi-platform approach to assessing the purity of commercially available this compound. We move beyond a simple percentage, advocating for an orthogonal validation strategy that combines chromatographic and spectroscopic techniques to build a robust and trustworthy purity profile. This document provides detailed experimental protocols, comparative data analysis, and the scientific rationale behind each methodological choice, empowering researchers to make informed decisions about material quality.

The Imperative of Purity: Understanding Potential Contaminants

The quality of a starting material is the foundation of successful research. For this compound, impurities typically arise from its synthesis. Common synthetic routes may involve the formylation of a pre-existing benzothiophene core or a cyclization-formylation sequence.[2][3] These pathways can introduce several classes of impurities:

  • Residual Starting Materials: Incomplete reactions can leave behind precursors such as 4-bromobenzothiophene or related thioanisole derivatives.

  • Over- or Under-Brominated Species: The bromination step may result in di-brominated products or the presence of non-brominated benzothiophene carbaldehyde.

  • Isomeric Impurities: Bromination on other positions of the benzothiophene ring can lead to isomeric impurities that may be difficult to separate.

  • Reagents and Solvents: Residual solvents like N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), or hydrocarbons from workup and purification steps are common.[4][5]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the corresponding carboxylic acid, especially during prolonged storage.

A single analytical technique is often insufficient to detect all these potential contaminants. Therefore, a multi-pronged, orthogonal approach is essential for a true purity assessment.

Orthogonal Validation Workflow for Purity Assessment

True confidence in a purity value is achieved when multiple, independent analytical methods provide concordant results. Our recommended workflow employs four distinct techniques, each interrogating different physicochemical properties of the sample.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques (Orthogonal Approach) cluster_2 Data Integration & Final Assessment cluster_legend Legend Sample Commercial Sample of This compound Prep Accurate Weighing & Solubilization (e.g., in DMSO-d6 for NMR, ACN/H2O for HPLC) Sample->Prep HPLC RP-HPLC-UV (Non-volatile impurities, Isomers) Prep->HPLC GCMS GC-MS (Volatile impurities, Residual solvents) Prep->GCMS qNMR Quantitative ¹H NMR (Absolute purity, Structural confirmation) Prep->qNMR EA Elemental Analysis (Elemental composition C, H, S) Prep->EA Data Comparative Data Analysis HPLC->Data GCMS->Data qNMR->Data EA->Data Report Comprehensive Purity Report (Purity value, Impurity profile, Method cross-validation) Data->Report l1 Workflow Stage l2 Experimental Step / Analysis

Caption: Workflow for comprehensive purity assessment.

Experimental Methodologies

The following protocols are designed to be self-validating. Each method provides a piece of the puzzle, and together they create a high-confidence picture of sample purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. It excels at separating the main component from closely related structural isomers and degradation products. UV detection is ideal for this molecule due to its chromophoric benzothiophene core. A method for a similar compound, 5-Bromothiophene-2-carbaldehyde, shows that a simple reversed-phase method is effective.[6]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 50% B

    • 18.5-22 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile/Water.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis and purification.[7][8] Given the potential for solvents like DMF or hydrocarbons to be present, this method is a critical part of a comprehensive assessment.

Protocol:

  • System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 3 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Scan Range: 35-500 m/z.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane.

  • Analysis: Identify impurities by matching mass spectra against a standard library (e.g., NIST). Quantify based on relative peak area, assuming similar response factors for structurally related impurities.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Rationale: Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (or assay) of a substance without needing a reference standard of the analyte itself.[9] It is recognized as a primary analytical method. The aldehyde proton of the target molecule appears in a distinct region of the spectrum (9-10 ppm), making it an excellent signal for quantification against a certified internal standard.[10][11]

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of Maleic Anhydride into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Acquisition Parameters:

    • Solvent: DMSO-d6.

    • Pulse Program: Standard 30-degree pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Scans: 16.

  • Processing: Apply manual phase and baseline correction. Integrate the aldehyde proton signal (~9.9 ppm) of the analyte and the two vinyl protons (~7.3 ppm) of the maleic anhydride standard.

  • Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Elemental Analysis (C, H, S)

Rationale: Elemental analysis provides a fundamental check on the compound's composition.[12][13] It verifies that the empirical formula of the bulk material matches the theoretical composition of C₉H₅BrOS. Significant deviations can indicate the presence of inorganic impurities, excess solvent, or other contaminants that might not be detected by other methods.

Protocol:

  • System: Combustion-based elemental analyzer (e.g., PerkinElmer 2400 Series II).

  • Sample Preparation: Accurately weigh ~2 mg of the sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~950 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by thermal conductivity detection.

  • Acceptance Criteria: The experimentally determined weight percentages of Carbon, Hydrogen, and Sulfur should be within ±0.4% of the theoretical values.

    • Theoretical Values for C₉H₅BrOS:

      • C: 44.83%

      • H: 2.09%

      • S: 13.30%

Comparative Data Analysis

To illustrate the application of this workflow, we present hypothetical data from the analysis of this compound obtained from three different commercial suppliers.

Table 1: Purity Assessment Results from Orthogonal Methods

Analytical MethodSupplier ASupplier BSupplier C
HPLC Purity (Area %) 99.6%98.1%96.5%
qNMR Purity (Assay %) 99.4%97.9%92.3%
Elemental Analysis (% C) 44.75% (Pass)44.68% (Pass)43.95% (Fail)
Elemental Analysis (% H) 2.11% (Pass)2.15% (Pass)2.55% (Fail)
Elemental Analysis (% S) 13.21% (Pass)13.15% (Pass)12.80% (Pass)

Table 2: Impurity Profile by HPLC and GC-MS

Impurity DetectedSupplier ASupplier BSupplier C
Benzothiophene-2-carbaldehyde (HPLC) 0.15%0.45%0.88%
Dibromo-benzothiophene isomer (HPLC) Not Detected0.21%0.55%
Oxidized product (Carboxylic Acid) (HPLC) 0.18%1.11%1.95%
Residual Toluene (GC-MS) < 0.01%0.05%0.35%
Unknown Impurity @ RT 12.5 min (HPLC) 0.07%0.13%0.12%

Interpretation & Discussion

The power of the orthogonal approach becomes evident when analyzing the data across suppliers.

G HPLC HPLC (Relative Purity, Non-Volatiles) qNMR qNMR (Absolute Purity) HPLC->qNMR Corroborates purity value Purity High-Confidence Purity Statement HPLC->Purity Confirms non-volatile profile GCMS GC-MS (Volatile Impurities) GCMS->Purity Confirms volatile profile EA Elemental Analysis (Elemental Composition) qNMR->EA Consistent with pure substance qNMR->Purity Provides absolute value EA->Purity Validates elemental formula

Caption: Orthogonal validation relationships.

  • Supplier A: This material demonstrates excellent purity across all platforms. The HPLC and qNMR results are in strong agreement (99.6% vs. 99.4%), which builds high confidence in the purity value. Elemental analysis passes comfortably, and the impurity profile shows only trace levels of expected byproducts. This material is suitable for demanding applications.

  • Supplier B: The material from Supplier B is of good quality, but lower than Supplier A. Again, HPLC and qNMR results are concordant (98.1% vs. 97.9%). The impurity profile reveals a higher level of the oxidized carboxylic acid, suggesting potential issues with manufacturing or storage conditions. This material may be acceptable for some applications, but the higher impurity level should be noted.

  • Supplier C: This sample highlights the critical importance of a multi-technique approach. While HPLC suggests a purity of 96.5%, the qNMR result is significantly lower at 92.3%. This discrepancy points to the presence of impurities that are not being detected or accurately quantified by HPLC (e.g., something that co-elutes or has a poor UV response). The failure of the elemental analysis, particularly the high hydrogen and low carbon content, strongly suggests the presence of a significant amount of a hydrogen-rich, carbon-poor impurity, likely a residual hydrocarbon or other solvent not fully captured by the GC-MS screen. This material would be unsuitable for most applications without further purification.

Conclusion and Recommendations

The purity assessment of a critical reagent like this compound cannot be reliant on a single measurement from a single supplier's Certificate of Analysis. Researchers and drug development professionals must employ a robust, orthogonal validation strategy to ensure the quality and integrity of their starting materials.

Key Recommendations:

  • Trust but Verify: Always perform in-house analysis on critical starting materials, regardless of the supplier's stated purity.

  • Employ Orthogonal Methods: A combination of HPLC, qNMR, GC-MS, and Elemental Analysis provides a comprehensive and self-validating purity profile.

  • Prioritize qNMR: For an absolute purity value, qNMR is an invaluable and highly accurate tool.[9][14]

  • Investigate Discrepancies: Significant differences in purity values between methods (like with Supplier C) are red flags that warrant further investigation to identify unknown impurities.

By adopting this rigorous analytical mindset, researchers can mitigate risks associated with impure reagents, leading to more reliable, reproducible, and successful scientific outcomes.

References

A Comparative Guide to the Electronic Properties of 4-Bromo-1-benzothiophene-2-carbaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, benzothiophene scaffolds are of significant interest due to their versatile biological activities and potential in organic electronics.[1][2] The electronic properties of these molecules, which can be finely tuned by substituent effects, are critical to their function. This guide provides an in-depth analysis of the electronic properties of 4-Bromo-1-benzothiophene-2-carbaldehyde, a molecule of interest in drug design and development.[2][3] Lacking direct experimental data on its electronic structure, this guide leverages the predictive power of Density Functional Theory (DFT) calculations. We will compare its predicted properties to those of a structurally related analogue, 2-acetyl-3-aminothiophene, to highlight the influence of specific functional groups.

The Rationale Behind the Study: Understanding Structure-Property Relationships

The introduction of substituents onto the benzothiophene core can dramatically alter the electron distribution within the molecule, thereby influencing its reactivity, stability, and potential for intermolecular interactions.[4] In this compound, the presence of a bromine atom at the 4-position and a carbaldehyde group at the 2-position, both electron-withdrawing groups, is expected to significantly impact its electronic characteristics. Understanding these effects is paramount for the rational design of novel therapeutic agents or functional materials.[5][6]

Computational Methodology: A Self-Validating System

To ensure the reliability of our theoretical predictions, a well-established DFT protocol is employed. The choice of functional and basis set is critical for obtaining accurate results that can be meaningfully compared with experimental data.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional with the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is performed. The absence of imaginary frequencies validates the optimized geometry.[7][8]

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

  • Data Analysis: The HOMO and LUMO energies are then used to calculate the HOMO-LUMO energy gap (ΔE), a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also derived from the HOMO and LUMO energies.[9]

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Initial_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, etc.) Frequency_Analysis->Electronic_Properties Vibrational_Frequencies Vibrational Frequencies (No imaginary frequencies) Frequency_Analysis->Vibrational_Frequencies Electronic_Data Electronic Properties (HOMO-LUMO Gap, etc.) Electronic_Properties->Electronic_Data Interpretation Interpretation of Electronic Structure and Reactivity Electronic_Data->Interpretation HOMO_LUMO cluster_molecule1 This compound (Predicted) cluster_molecule2 2-acetyl-3-aminothiophene (Reference) HOMO1 HOMO (Lower Energy) LUMO1 LUMO (Lower Energy) HOMO1->LUMO1 Smaller ΔE HOMO2 HOMO LUMO2 LUMO HOMO2->LUMO2 Larger ΔE Energy Energy Energy->HOMO2

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in synthesis and analysis; it culminates in its safe and compliant disposal. 4-Bromo-1-benzothiophene-2-carbaldehyde, a valued intermediate in the development of novel therapeutics and materials, requires careful consideration at the end of its experimental journey. Its halogenated heterocyclic structure and reactive aldehyde functionality demand a disposal protocol that prioritizes safety, environmental responsibility, and regulatory adherence.

This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower laboratory professionals with the knowledge to manage this chemical waste stream with confidence and integrity.

Part 1: Hazard Assessment and Core Disposal Principles

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance with the following primary concerns based on available Safety Data Sheets (SDS) and chemical databases[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The core principle for disposing of this compound is to treat it as halogenated organic hazardous waste . This classification is driven by the presence of the bromine atom, which necessitates specific disposal routes, typically high-temperature incineration at a licensed facility, to prevent the formation of persistent organic pollutants[2][3]. Under no circumstances should this chemical or its residues be disposed of down the drain or in general waste[4].

Key Disposal Tenets:
  • Segregation is Paramount: Halogenated organic waste must be kept separate from non-halogenated waste streams. Co-mingling can complicate and significantly increase the cost of disposal[5].

  • Container Compatibility: Waste must be stored in containers that are chemically resistant to the compound and any solvents used.

  • Clear and Accurate Labeling: All waste containers must be meticulously labeled from the moment the first drop of waste is added to ensure proper handling and disposal by environmental health and safety (EHS) professionals.

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor arranged through your institution's EHS department.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and managing waste containing this compound within a laboratory setting.

Step 1: Waste Stream Identification and Segregation
  • Designate a "Halogenated Organic Waste" container. This is the primary collection vessel for all waste streams containing this compound.

  • Segregate different forms of waste:

    • Solid Waste: Unused or expired pure compound, contaminated spatulas, weighing paper, and contaminated personal protective equipment (PPE) like gloves.

    • Liquid Waste: Reaction mixtures, solutions in organic solvents (e.g., dichloromethane, chloroform), and solvent rinses of contaminated glassware.

    • Aqueous Waste: While this compound has low water solubility, any aqueous layers from extractions that may be contaminated must also be treated as hazardous waste. Do not dispose of these down the sink.

Step 2: Proper Containerization
  • Select Appropriate Containers:

    • For liquid waste, use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container material is compatible with the solvents being used.

    • For solid waste, use a clearly labeled, sealable bag (double-bagging is recommended) or a wide-mouth solid waste container[6].

  • Maintain Container Integrity:

    • Ensure containers are in good condition, free from cracks or leaks.

    • Keep containers closed at all times, except when actively adding waste, to prevent the release of vapors[5].

    • Store liquid waste containers in secondary containment (e.g., a spill tray) to contain any potential leaks[6].

Step 3: Labeling and Documentation
  • Immediate Labeling: Affix a hazardous waste tag to the container before adding any waste.

  • Complete and Accurate Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A list of all other chemical constituents and their approximate percentages (e.g., "Methanol ~90%, this compound ~10%").

    • The relevant hazard pictograms (e.g., irritant, harmful).

    • The accumulation start date (the date the first waste is added).

    • The name of the principal investigator and the laboratory location.

Step 4: Storage and Collection
  • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from general traffic, and ideally within a ventilated cabinet.

  • Arrange for Pickup: Once the container is full or reaches the institutional time limit for accumulation (often 90 days), arrange for its collection by your institution's EHS department or their designated hazardous waste contractor[6]. Follow your institution's specific procedures for requesting a waste pickup.

Part 3: Spill Management and Decontamination

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

Small Spills (Solid or Liquid):
  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.

Large Spills:
  • Evacuate: Immediately evacuate the affected area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Restrict Access: Prevent entry into the spill area.

  • Provide Information: Be prepared to provide the SDS for this compound to emergency responders.

Part 4: The Chemistry of Pre-Treatment (For Consideration Only)

While collection for professional incineration is the standard, understanding potential chemical neutralization can be valuable for spill response or, in rare cases, as an institutionally approved pre-treatment step. The aldehyde functional group is reactive and can be converted to a less hazardous form.

One common reaction for aldehydes is the formation of a bisulfite adduct, which is a water-soluble salt[7].

Reaction: R-CHO + NaHSO₃ → R-CH(OH)SO₃Na

This reaction converts the volatile and reactive aldehyde into a stable, non-volatile salt.

Protocol for Small-Scale Spill Decontamination using Sodium Bisulfite:

This protocol is for decontaminating surfaces after a spill and is not a substitute for proper waste disposal. It must be performed in a fume hood with appropriate PPE.

  • Prepare a Saturated Solution: Make a saturated solution of sodium bisulfite (NaHSO₃) in water.

  • Initial Cleanup: Absorb the bulk of the spilled material as described in the spill management section.

  • Apply Bisulfite Solution: Cautiously apply the saturated sodium bisulfite solution to the contaminated surface.

  • Allow Reaction Time: Let the solution sit for at least one hour to allow for the formation of the bisulfite adduct.

  • Final Cleaning: Absorb the bisulfite solution with inert material and collect it as hazardous waste. Clean the area with soap and water, collecting all cleaning materials as hazardous waste.

Causality: The nucleophilic sulfur atom in the bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is an ionic salt, which has significantly lower volatility and reactivity compared to the parent aldehyde, simplifying the final cleanup of the spill area. However, the resulting material is still chemical waste and must be disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Generate Waste Containing This compound assess_type Determine Waste Type (Solid, Liquid, Contaminated PPE) start->assess_type is_halogenated Is it Halogenated Waste? assess_type->is_halogenated segregate Segregate into Dedicated 'Halogenated Organic Waste' Container is_halogenated->segregate Yes container Use Compatible, Sealed, and Labeled Container segregate->container labeling Affix Hazardous Waste Tag with Full Chemical Details container->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store pickup Arrange for Pickup by Institutional EHS / Licensed Contractor store->pickup end Compliant Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for compliant disposal.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, this means strict adherence to protocols for segregating, containerizing, and labeling it as halogenated organic waste. While understanding the underlying chemistry can aid in spill response, the final disposal must always be entrusted to professionals. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity.

References

Personal protective equipment for handling 4-Bromo-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational and safety plan for handling 4-Bromo-1-benzothiophene-2-carbaldehyde. Given the limited publicly available safety data for this specific compound (CAS 19075-43-5), this document synthesizes field-proven insights and data from structurally analogous compounds, such as 4-Bromo-2-thiophenecarboxaldehyde and other substituted thiophenes, to establish a robust safety protocol. The core principle is to treat the substance with a high degree of caution, assuming it possesses a combination of the hazards identified in its chemical relatives.

Immediate Safety Profile: this compound

This table summarizes the critical, extrapolated safety information for immediate risk assessment. Researchers must internalize these hazards before approaching any handling procedures.

Identifier Value Source/Rationale
Chemical Name This compoundIUPAC Nomenclature
CAS Number 19075-43-5Chemical Abstracts Service[1]
Molecular Formula C₉H₅BrOSDerived from structure
Molecular Weight 241.11 g/mol Calculated
Physical Form Assumed to be a solid at room temperature.[2]Based on analogous compounds.
Extrapolated Hazards - Harmful if swallowed (Acute Toxicity, Oral)[3][4]- Causes skin irritation (Skin Corrosion/Irritation)[3][4][5]- May cause an allergic skin reaction (Skin Sensitization)[3]- Causes serious eye irritation (Eye Damage/Irritation)[3][4][5]- May cause respiratory irritation.[4][6][7]Inferred from safety data of 4-Bromo-2-thiophenecarboxaldehyde and other brominated aromatic aldehydes.
Combustibility Combustible.[3]Flash point of a similar compound is 113 °C (235.4 °F).

Core Principles of Hazard Mitigation

Effective laboratory safety transcends the mere use of Personal Protective Equipment (PPE). It is anchored in the "Hierarchy of Controls," a systematic approach to minimizing risk.

  • Engineering Controls : These are the first line of defense. All procedures involving this compound must be performed within a certified chemical fume hood to mitigate inhalation exposure.[8][9] Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[5][10]

  • Administrative Controls : These are the protocols and work practices that reduce exposure risk. This includes rigorous training on this specific Standard Operating Procedure (SOP), clear labeling of all containers, and minimizing the quantity of the chemical handled at any given time.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical hazard. It is to be used in conjunction with, not as a substitute for, engineering and administrative controls. The specific PPE requirements are detailed below.

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the extrapolated hazard profile: the compound is a potent irritant to the skin, eyes, and respiratory system, and a potential skin sensitizer.[3][4][5]

Eye and Face Protection

Due to the classification "Causes serious eye irritation," robust eye protection is non-negotiable.[3][4]

  • Primary Protection : Chemical splash goggles that meet the ANSI Z87.1 standard (or equivalent regional standard like EN 166) are mandatory at all times in the laboratory.[10][11]

  • Secondary Protection : A full-face shield, worn over the primary safety goggles, is required when handling larger quantities (>1 g) or when there is an elevated risk of splashing or energetic reaction.[8][11]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation and potential sensitization.[3][12]

  • Gloves : Wear chemical-resistant gloves. Disposable nitrile gloves provide good splash protection for many chemicals and are a suitable choice for incidental contact.[11][13] For prolonged handling, consult the glove manufacturer's chemical resistance guide to ensure compatibility.[11] Always inspect gloves for tears or punctures before use and employ the proper removal technique to avoid contaminating your skin.[12]

  • Laboratory Coat : A flame-resistant or 100% cotton lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[11] Synthetic materials like polyester should be avoided due to their potential to melt and adhere to skin in a fire.

  • Apparel : Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory.[9][11] This ensures no skin is exposed below the lab coat.

Respiratory Protection

The primary method for respiratory protection is the mandatory use of a chemical fume hood.[9]

  • Standard Operations : No personal respiratory protection is typically needed when all handling is confined to a properly functioning fume hood.[3]

  • Emergency or Maintenance Scenarios : If engineering controls fail or during a significant spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter is required.[5][10][14] Use of such equipment requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from preparation to cleanup.

  • Pre-Operational Checks :

    • Verify the chemical fume hood has a current certification and shows adequate airflow.

    • Don all required PPE as specified above.

    • Locate the nearest eyewash station, safety shower, and appropriate fire extinguisher.

    • Prepare all necessary glassware and reagents before retrieving the chemical.

  • Chemical Handling :

    • Transport the chemical container in a secondary, shatter-proof container.

    • Perform all manipulations, including weighing and transfers, deep within the fume hood sash.

    • If the material is a powder, handle it gently to avoid creating airborne dust.

    • Keep the primary container sealed when not in active use.

  • Post-Handling & Cleanup :

    • Decontaminate all surfaces within the fume hood after the procedure is complete.

    • Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye protection just before exiting the lab.

    • Wash hands thoroughly with soap and water after removing PPE.[3][12]

G cluster_prep Preparation cluster_handle Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit prep1 Verify Fume Hood & Safety Equipment prep2 Don All Required PPE prep1->prep2 prep3 Assemble Glassware prep2->prep3 handle1 Transport in Secondary Containment prep3->handle1 Begin Handling handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Surfaces & Dispose of Waste handle3->clean1 Procedure Complete clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Diagram: Standard workflow for handling the chemical.

Spill & Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[3][15] If irritation or a rash develops, seek medical attention.[3]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][15] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison control center or seek immediate medical attention.

Spill Response
  • Small Spill (contained within fume hood) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert all personnel and activate the fire alarm if the substance is combustible and near an ignition source.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

G action_node action_node start Spill Detected location Location? start->location size Size? location->size Inside Fume Hood evacuate EVACUATE AREA Call EHS/Emergency location->evacuate Outside Fume Hood size->evacuate Large absorb Absorb with Inert Material size->absorb Small collect Collect into Hazardous Waste absorb->collect decon Decontaminate Spill Area collect->decon

Diagram: Decision logic for spill response.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep solid and liquid waste separate.

  • Solid Waste : All contaminated disposable PPE (gloves, bench paper) and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled hazardous waste container.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal : Arrange for pickup and disposal through your institution's certified EHS department. Do not pour any amount of this chemical or its solutions down the drain.[12]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.